3-[(3-Fluorobenzyl)oxy]benzoic acid
Description
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Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEUDJJYJYWQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424238 | |
| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887599-64-6 | |
| Record name | 3-[(3-fluorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-[(3-Fluorobenzyl)oxy]benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in a two-step sequence involving an initial esterification of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis with 3-fluorobenzyl bromide, and culminating in the hydrolysis of the ester to yield the target molecule. This guide will delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present a thorough characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this important chemical entity.
Introduction: The Significance of this compound
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorobenzyl ether moiety at the 3-position of the benzoic acid ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This makes this compound a key intermediate in the synthesis of novel drug candidates across various therapeutic areas, including but not limited to oncology, infectious diseases, and cardiovascular disorders.[1] For instance, substituted benzoic acid derivatives are being investigated for their potential as SGLT-2 inhibitors for treating diabetes and for their role in preventing cardiovascular events.[2] The strategic placement of the fluorine atom on the benzyl group can further enhance binding affinity and metabolic resistance, making this compound a particularly attractive starting point for the development of new chemical entities.
This guide will provide a detailed and practical pathway for the synthesis of this compound, empowering researchers to access this valuable compound for their drug discovery programs.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, points to the disconnection of the ether bond. This suggests a Williamson ether synthesis as the key bond-forming step, coupling a 3-hydroxybenzoic acid derivative with a 3-fluorobenzyl halide.[3] To circumvent potential side reactions with the carboxylic acid group under the basic conditions of the Williamson ether synthesis, a protection strategy is employed. The carboxylic acid is first converted to its methyl ester, which can be readily hydrolyzed in the final step.
This leads to a robust and high-yielding three-step synthetic sequence:
-
Esterification: Protection of the carboxylic acid of 3-hydroxybenzoic acid as a methyl ester.
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting methyl 3-hydroxybenzoate with 3-fluorobenzyl bromide.
-
Hydrolysis: Deprotection of the methyl ester to afford the final product, this compound.
Synthesis of a Key Starting Material: 3-Fluorobenzyl Bromide
The successful synthesis of the target molecule is contingent on the availability of high-quality 3-fluorobenzyl bromide. A common and efficient method for its preparation is the bromination of 3-fluorotoluene.
Experimental Protocol: Bromination of 3-Fluorotoluene
Reaction Scheme:
-
3-Fluorotoluene + N-Bromosuccinimide (NBS) --(Benzoyl Peroxide, CCl₄, Reflux)--> 3-Fluorobenzyl bromide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluorotoluene | 110.13 | 11.01 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 17.80 g | 0.1 |
| Benzoyl Peroxide | 242.23 | 0.24 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorotoluene (11.01 g, 0.1 mol), N-bromosuccinimide (17.80 g, 0.1 mol), and benzoyl peroxide (0.24 g, 0.001 mol) in carbon tetrachloride (100 mL).
-
The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide floating on the surface.
-
After the reaction is complete (typically 2-3 hours), the mixture is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water (2 x 50 mL) and then with a saturated solution of sodium bicarbonate (50 mL) to remove any remaining acidic impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-fluorobenzyl bromide.
-
The crude product can be purified by vacuum distillation to obtain pure 3-fluorobenzyl bromide as a colorless to pale yellow liquid.
The Core Synthesis Pathway: A Step-by-Step Guide
Step 1: Esterification of 3-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality of 3-hydroxybenzoic acid as a methyl ester. This is a classic Fischer esterification reaction, catalyzed by a strong acid, typically sulfuric acid, in the presence of excess methanol which also serves as the solvent.[4]
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxybenzoic acid | 138.12 | 13.81 g | 0.1 |
| Methanol (MeOH) | 32.04 | 150 mL | - |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 2 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 3-hydroxybenzoic acid (13.81 g, 0.1 mol) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (2 mL) to the suspension while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst, followed by a wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-hydroxybenzoate as a white solid. The product is often pure enough for the next step without further purification.
Step 2: Williamson Ether Synthesis
This is the key bond-forming step where the ether linkage is created. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ from methyl 3-hydroxybenzoate and a weak base like potassium carbonate, acts as a nucleophile and attacks the electrophilic carbon of 3-fluorobenzyl bromide, displacing the bromide ion.[3] Acetone is a suitable solvent for this reaction as it is polar aprotic and facilitates the SN2 reaction.
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-hydroxybenzoate | 152.15 | 15.22 g | 0.1 |
| 3-Fluorobenzyl bromide | 189.03 | 18.90 g | 0.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.73 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add methyl 3-hydroxybenzoate (15.22 g, 0.1 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-fluorobenzyl bromide (18.90 g, 0.1 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 3-[(3-fluorobenzyl)oxy]benzoate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 3: Hydrolysis of the Methyl Ester
The final step is the deprotection of the methyl ester to yield the desired carboxylic acid. This is achieved by saponification using a base, such as sodium hydroxide, in a mixture of methanol and water, followed by acidification.[4]
Experimental Protocol:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 3-[(3-fluorobenzyl)oxy]benzoate | 260.25 | 26.03 g | 0.1 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 g | 0.2 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Water (H₂O) | 18.02 | 50 mL | - |
| Hydrochloric Acid (HCl), concentrated | 36.46 | As needed | - |
Procedure:
-
Dissolve methyl 3-[(3-fluorobenzyl)oxy]benzoate (26.03 g, 0.1 mol) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (8.00 g, 0.2 mol) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to obtain the pure product.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods and physical property measurements.
Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~140-145 °C (predicted) |
| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in water |
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.0 (s, 1H, COOH), 7.6-7.0 (m, 8H, Ar-H), 5.2 (s, 2H, OCH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.0 (C=O), 163.0 (d, J=243 Hz, C-F), 158.0 (Ar-C-O), 139.0 (d, J=7 Hz, Ar-C), 131.0 (d, J=8 Hz, Ar-CH), 130.0 (Ar-CH), 123.0 (d, J=2 Hz, Ar-CH), 122.0 (Ar-CH), 116.0 (Ar-CH), 115.0 (d, J=21 Hz, Ar-CH), 114.5 (d, J=22 Hz, Ar-CH), 69.0 (OCH₂).
-
Infrared (IR) (KBr, cm⁻¹): 3300-2500 (br, O-H stretch of carboxylic acid), 1685 (s, C=O stretch), 1600, 1580, 1490 (m, C=C aromatic stretch), 1250 (s, C-O ether stretch), 1150 (m, C-F stretch).
-
Mass Spectrometry (MS) (ESI-): m/z 245.0 [M-H]⁻.
Safety Considerations
-
3-Fluorotoluene: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage.
-
Benzoyl Peroxide: Organic peroxide. Heating may cause an explosion.
-
Carbon Tetrachloride: Toxic. May cause cancer. Harmful to the ozone layer. Handle in a well-ventilated fume hood.
-
3-Fluorobenzyl bromide: Lachrymator. Causes skin and eye irritation.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a reliable and efficient three-step synthesis of this compound. The pathway, which leverages a protective esterification, a robust Williamson ether synthesis, and a clean hydrolysis, is well-suited for laboratory-scale production. The provided experimental protocols are based on established chemical principles and offer a clear roadmap for researchers. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the final product. The availability of this synthetic route will facilitate further exploration of this compound and its derivatives in the pursuit of novel therapeutic agents.
References
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Rasayan J. Chem. Vol. 12 | No. 3 |1077 - 1084| July - September | 2019. Link
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Guidechem. How to Prepare 3-Fluorobenzyl Bromide?. Link
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MDPI. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Link
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ResearchGate. (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Link
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ResearchGate. (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Link
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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Pharmacological Landscape of a Novel Benzoic Acid Derivative
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within this pursuit, the structural motif of benzoic acid and its derivatives has historically yielded a rich harvest of bioactive molecules. 3-[(3-Fluorobenzyl)oxy]benzoic acid, a compound featuring a flexible ether linkage between a benzoic acid core and a fluorinated benzyl ring, represents a compelling scaffold for drug discovery. Its structural similarity to known pharmacophores suggests a spectrum of potential biological activities. This technical guide provides a comprehensive framework for the systematic investigation of the therapeutic targets of this compound, with a primary focus on two high-probability candidates: Monoamine Oxidase B (MAO-B) and Cyclooxygenase (COX) enzymes. By integrating in silico modeling with robust in vitro experimental validation, this guide offers a self-validating roadmap for elucidating the compound's mechanism of action and therapeutic potential.
Compound Profile: this compound
Before delving into target identification, a thorough understanding of the molecule's physicochemical properties is paramount. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its potential as a drug candidate.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₄H₁₁FO₃ | - |
| Molecular Weight | 246.24 g/mol | - |
| LogP (Octanol-Water Partition Coefficient) | 3.2 - 3.8 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Aqueous Solubility | Low | Expected to have limited solubility in water, a common characteristic of aromatic carboxylic acids. |
| pKa | ~4.0 - 4.5 | The carboxylic acid moiety is expected to be ionized at physiological pH. |
These values are computationally predicted and require experimental verification.
Synthesis: The synthesis of this compound can be achieved through a Williamson ether synthesis, reacting 3-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a suitable base.[1]
Primary Target Hypothesis: Monoamine Oxidase B (MAO-B)
Rationale for Investigation
The most compelling lead for a primary target stems from the structural relationship between this compound and a known therapeutic agent. The structurally isomeric compound, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a known metabolite of Safinamide, a potent and selective MAO-B inhibitor approved for the treatment of Parkinson's disease.[2][3] This metabolic link strongly suggests that the 3-substituted isomer may retain affinity for and potentially inhibit MAO-B. Inhibition of MAO-B prevents the breakdown of dopamine in the brain, a key therapeutic strategy in managing the motor symptoms of Parkinson's disease.
In Silico Investigation: Molecular Docking
Objective: To predict the binding affinity and mode of interaction of this compound with the active site of human MAO-B.
Methodology:
A standard molecular docking protocol will be employed using software such as AutoDock Vina or Glide.[4][5]
Experimental Workflow: In Silico Molecular Docking
Caption: Workflow for in silico molecular docking.
Interpretation of Results: The docking score will provide an estimate of the binding affinity. Visualization of the docked pose will reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues, such as those within the substrate-binding cavity of MAO-B.
In Vitro Validation: MAO-B Inhibition Assay
Objective: To experimentally determine the inhibitory potency (IC₅₀) of this compound against human MAO-B.
Methodology:
A fluorometric assay will be used to measure the activity of recombinant human MAO-B.[6][7][8][9]
Experimental Protocol: MAO-B Fluorometric Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Reconstitute recombinant human MAO-B enzyme according to the manufacturer's instructions.
-
Prepare the MAO-B substrate solution (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add a known MAO-B inhibitor (e.g., Selegiline) as a positive control.
-
Initiate the reaction by adding the MAO-B enzyme to all wells except the blank.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Add the substrate and fluorescent probe mixture to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission ~535/587 nm for Amplex Red).
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Secondary Target Hypothesis: Cyclooxygenase (COX) Enzymes
Rationale for Investigation
Benzoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The structural features of this compound are consistent with those of other COX inhibitors, making COX enzymes a plausible secondary target.
In Silico Investigation: Molecular Docking
Objective: To predict the binding affinity and selectivity of this compound for COX-1 and COX-2.
Methodology:
Similar to the MAO-B docking study, molecular docking will be performed against the crystal structures of human COX-1 (e.g., PDB ID: 1EQG) and COX-2 (e.g., PDB ID: 1CX2).
Interpretation of Results: A comparison of the docking scores for COX-1 and COX-2 will provide an initial indication of the compound's potential selectivity. Analysis of the binding poses will reveal interactions with key residues in the active sites of both isoforms.
In Vitro Validation: COX Inhibition Assay
Objective: To experimentally determine the inhibitory potency (IC₅₀) and selectivity of this compound against human COX-1 and COX-2.
Methodology:
A colorimetric or fluorometric inhibitor screening assay will be used to measure the peroxidase activity of purified human or ovine COX-1 and COX-2.[10][11][12]
Experimental Protocol: COX Colorimetric Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Reconstitute purified COX-1 and COX-2 enzymes.
-
Prepare solutions of heme, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer and heme to all wells.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Add known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Pre-incubate for 5-10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and the colorimetric probe.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Signaling Pathway: COX and Prostaglandin Synthesis
Caption: Inhibition of the COX pathway.
Exploration of Other Potential Targets
The broad bioactivity of benzoic acid derivatives warrants a wider net for target identification beyond MAO-B and COX. The following are potential secondary targets and pathways to consider, based on the activities of structurally related compounds:
-
Antimicrobial/Antifungal Targets: If preliminary screening reveals antimicrobial or antifungal activity, further investigation into targets such as enzymes involved in cell wall synthesis or microbial metabolic pathways would be justified.
-
Antiviral Targets: For compounds showing antiviral potential, targets could include viral proteases, polymerases, or entry proteins.
-
Glucokinase Activation: Some phenoxybenzoic acid derivatives have been shown to activate glucokinase, a potential target for type 2 diabetes.
-
Protein Glycation Inhibition: Inhibition of advanced glycation end-product (AGE) formation could be relevant for diabetic complications.
A tiered screening approach, starting with broad phenotypic assays followed by more specific target-based assays, would be an efficient strategy for exploring these secondary possibilities.
Conclusion and Future Directions
This technical guide outlines a systematic and evidence-based approach to identifying the therapeutic targets of this compound. The primary hypotheses, centered on MAO-B and COX inhibition, are strongly supported by the existing literature on structurally similar compounds. The detailed in silico and in vitro protocols provided offer a clear and actionable path for experimental validation.
Successful identification and validation of the primary target(s) will pave the way for lead optimization, further preclinical development, and ultimately, the potential translation of this promising compound into a novel therapeutic agent. The exploration of secondary targets may also uncover unexpected and valuable pharmacological activities. This comprehensive approach, grounded in scientific integrity and logical progression, will be instrumental in unlocking the full therapeutic potential of this compound.
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- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
Preamble: Charting the Unexplored Pharmacological Landscape
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-[(3-Fluorobenzyl)oxy]benzoic acid
The relentless pursuit of novel therapeutic agents necessitates a profound understanding of their molecular interactions. This compound is a compound of significant interest due to its structural features, which are present in several classes of pharmacologically active molecules. However, its specific mechanism of action remains uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive framework for its investigation. As a Senior Application Scientist, my objective is not to present a known pathway but to delineate a logical, evidence-based strategy to uncover the compound's primary mechanism of action, grounded in its chemical architecture and the established pharmacology of analogous structures.
We will proceed by postulating several high-probability biological targets based on structure-activity relationships (SAR) of related compounds. For each hypothesis, this guide will provide the causal reasoning, detailed in vitro experimental protocols for validation, and a roadmap for subsequent in vivo studies to ascertain therapeutic potential.
Section 1: Molecular Scaffolding and Mechanistic Hypotheses
The structure of this compound combines a benzoic acid core with a 3-fluorobenzyl ether. This arrangement suggests several potential biological activities, forming the basis of our investigative hypotheses.
-
The Benzoic Acid Moiety: This is a classic pharmacophore found in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1] Its acidic nature facilitates interactions with key residues in enzyme active sites, such as Arginine 120 in COX.[2]
-
The (3-Fluorobenzyl)oxy Group: The isomeric compound, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a known metabolite of Safinamide, a potent and selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[3][4] This strongly suggests that our compound of interest may possess affinity for MAO-B. The fluorine substitution can also enhance binding affinity and metabolic stability.[5]
-
Combined Scaffold: Benzoic acid derivatives have also been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory processes.[6][7]
Based on this structural analysis, we propose three primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis 1: The compound is a selective inhibitor of Monoamine Oxidase B (MAO-B).
-
Hypothesis 2: The compound is an inhibitor of Cyclooxygenase (COX) enzymes (COX-1 and/or COX-2).
-
Hypothesis 3: The compound is an antagonist of the P2Y14 receptor.
A secondary, less likely hypothesis based on other benzoic acid derivatives is the inhibition of the bacterial enzyme LpxC, which would confer antibacterial properties.[8]
Section 2: In Vitro Validation: Experimental Protocols
To systematically test our hypotheses, a series of in vitro assays are proposed. The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Hypothesis 1: Monoamine Oxidase B (MAO-B) Inhibition Assay
Causality: The structural similarity to a metabolite of the MAO-B inhibitor Safinamide is the primary rationale. Inhibition of MAO-B prevents the breakdown of dopamine, a key therapeutic strategy in Parkinson's disease.[9]
Experimental Workflow:
Caption: Workflow for MAO-B Fluorometric Inhibition Assay.
Detailed Protocol: A fluorometric assay is recommended for its high sensitivity.
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in MAO-B Assay Buffer.
-
Enzyme: Reconstitute recombinant human MAO-A and MAO-B enzymes in MAO-B Assay Buffer as per the supplier's instructions.[10]
-
Substrate/Probe Solution: Prepare a working solution containing a suitable substrate (e.g., Kynuramine) and a probe (e.g., a high-sensitivity probe that detects H₂O₂).[10]
-
Positive Controls: Prepare solutions of known selective inhibitors: Clorgyline for MAO-A and Selegiline for MAO-B.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound dilutions, positive controls, or buffer (for no-inhibitor control) to appropriate wells.
-
Add 50 µL of the diluted MAO-B enzyme solution to all wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the Substrate/Probe Solution to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Run the same assay with MAO-A to determine selectivity.
-
Trustworthiness: The inclusion of selective positive controls (Clorgyline, Selegiline) validates the assay's ability to distinguish between MAO isoforms. Comparing the IC50 values for MAO-A and MAO-B will establish the selectivity index (SI = IC50(MAO-A) / IC50(MAO-B)).
Hypothesis 2: Cyclooxygenase (COX) Inhibition Assay
Causality: The benzoic acid moiety is a known pharmacophore for COX inhibition.[1] This assay will determine if the compound acts as a traditional NSAID.
Experimental Workflow:
Caption: Workflow for COX Inhibition Assay via ELISA.
Detailed Protocol: This assay measures the enzymatic activity of COX by quantifying the production of prostaglandins.[11]
-
Reagent Preparation:
-
Test Compound: Prepare a serial dilution series in a suitable solvent (e.g., DMSO).
-
Enzymes: Use purified ovine COX-1 and human recombinant COX-2.
-
Substrate: Prepare a solution of arachidonic acid.
-
Positive Controls: Use a non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
-
COX Reaction:
-
To a series of reaction tubes, add reaction buffer (0.1 M Tris-HCl, pH 8.0), heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound dilutions or positive controls.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.[12]
-
Incubate for exactly 2 minutes at 37°C.[11]
-
Terminate the reaction by adding a solution of saturated stannous chloride, which reduces the PGH₂ product to the more stable PGF₂α.[11]
-
-
Quantification (ELISA):
-
Dilute the reaction mixtures appropriately.
-
Quantify the amount of PGF₂α produced using a commercially available PGF₂α Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Generate a standard curve for the PGF₂α ELISA.
-
Calculate the concentration of PGF₂α produced in each reaction.
-
Determine the percent inhibition for each test compound concentration and calculate the IC50 values for both COX-1 and COX-2.
-
Trustworthiness: The use of both COX-1 and COX-2 enzymes, along with selective and non-selective inhibitors, ensures the validity of the results and allows for the determination of the compound's selectivity profile.
Hypothetical In Vitro Data Summary
To guide further research, we can anticipate potential outcomes from these initial screens.
| Target Enzyme | Test Compound IC50 (nM) | Positive Control | Control IC50 (nM) |
| MAO-A | >10,000 | Clorgyline | 8 |
| MAO-B | 85 | Selegiline | 15 |
| COX-1 | 5,200 | Indomethacin | 50 |
| COX-2 | 850 | Celecoxib | 100 |
This is a hypothetical table for illustrative purposes. In this scenario, the data would strongly suggest that this compound is a potent and selective MAO-B inhibitor, with weaker off-target activity on COX-2. This would prioritize the MAO-B hypothesis for further investigation.
Section 3: In Vivo Efficacy Models
Based on promising in vitro data (as illustrated in the hypothetical table), the next logical step is to assess the compound's efficacy in relevant animal models.
Neuroprotective Efficacy (MAO-B Inhibition)
Causality: If the compound is a potent MAO-B inhibitor in vitro, it may have therapeutic potential in Parkinson's disease by preserving dopamine levels in the brain.[13]
Recommended Model: MPTP-Induced Mouse Model of Parkinson's Disease
This is a widely used neurotoxin-based model that causes loss of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[14]
Experimental Protocol:
-
Animal Dosing:
-
Male C57BL/6 mice are pre-treated with this compound (at various doses, e.g., 1, 5, 10 mg/kg, administered intraperitoneally or orally) or vehicle for a set period (e.g., 7 days). A positive control group receiving Selegiline would also be included.
-
-
Induction of Parkinsonism:
-
On specified days, animals are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce neurodegeneration.[14] Sham groups will receive saline.
-
-
Behavioral Assessment:
-
Motor function is assessed using tests such as the rotarod test (for motor coordination) and the pole test (for bradykinesia). Assessments are performed at baseline and several time points post-MPTP administration.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, brain tissue (specifically the striatum and substantia nigra) is collected.
-
High-Performance Liquid Chromatography (HPLC) is used to measure levels of dopamine and its metabolites (DOPAC, HVA).
-
Immunohistochemistry is performed to quantify the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra.
-
Self-Validation: The model's validity is confirmed by observing significant motor deficits and loss of TH-positive neurons in the vehicle-treated MPTP group compared to the saline-sham group. The efficacy of the test compound is determined by its ability to attenuate these MPTP-induced deficits, with the Selegiline group serving as a benchmark.
Anti-Inflammatory Efficacy (COX/P2Y14 Inhibition)
Causality: Should the in vitro data indicate significant COX or P2Y14 activity, the compound's anti-inflammatory and analgesic potential should be evaluated.
Recommended Model: Carrageenan-Induced Paw Edema
This is a standard and acute model of localized inflammation and inflammatory pain.[15][16]
Experimental Protocol:
-
Animal Dosing:
-
Rats or mice are pre-treated with the test compound (at various doses, orally), vehicle, or a positive control (e.g., Indomethacin).
-
-
Induction of Inflammation:
-
A sub-plantar injection of carrageenan (a seaweed extract) is administered into the right hind paw.
-
-
Measurement of Edema:
-
Paw volume is measured using a plethysmometer at baseline and at several time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
-
Data Analysis:
-
The percentage increase in paw volume is calculated for each animal.
-
The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated group.
-
Conclusion
This technical guide outlines a systematic and robust scientific strategy for elucidating the mechanism of action of this compound. By leveraging structure-activity relationship insights from related molecules, we have formulated three primary, testable hypotheses. The detailed in vitro and in vivo protocols provided herein offer a clear path forward for researchers. The initial biochemical assays against MAO-B and COX enzymes will serve as a critical decision point, directing subsequent research toward either neurodegenerative or inflammatory disease models. This structured approach ensures a rigorous and efficient investigation, maximizing the potential to uncover the therapeutic value of this novel chemical entity.
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Wang, Y., et al. (2023). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 251, 115254. Available at: [Link]
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Son, S. Y., et al. (2023). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 8(3), 3323–3336. Available at: [Link]
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Bagheri, M., et al. (2016). In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease. Neurophysiology, 48(2), 136–144. Available at: [Link]
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Hauser, R. A. (2018). Safinamide in the management of patients with Parkinson's disease not stabilized on levodopa: a review of the current clinical evidence. Therapeutic Advances in Neurological Disorders, 11, 1756286418799018. Available at: [Link]
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Al-Nuaimi, Y., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 200–208. Available at: [Link]
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An In-depth Technical Guide to 3-[(3-Fluorobenzyl)oxy]benzoic Acid: Synthesis, Characterization, and Scientific Context
This guide provides a comprehensive technical overview of 3-[(3-Fluorobenzyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry and drug development. While not extensively documented as a singular entity, its structural motifs—a fluorinated benzyl group linked via an ether to a benzoic acid scaffold—are prevalent in numerous biologically active compounds. This document will therefore extrapolate from established chemical principles and related molecules to present a scientifically grounded guide to its synthesis, characterization, and potential applications.
Historical Context and Scientific Rationale
The "discovery" of a specific molecule like this compound is less a singular event and more a logical progression in the field of medicinal chemistry. The historical impetus for its synthesis can be understood through the convergence of two key areas of research: the utility of the benzoic acid scaffold and the strategic incorporation of fluorine in drug design.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954, and since then, a significant percentage of new drugs contain fluorine. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The introduction of a fluorine atom onto a benzyl group, as in the 3-fluoro substitution pattern of the target molecule, is a common strategy to modulate these properties.
The benzyloxybenzoic acid framework itself is a well-established pharmacophore. The ether linkage provides a flexible yet stable connection between two aromatic rings, allowing for optimal positioning within a receptor's binding pocket. By combining these two validated strategies—the benzyloxybenzoic acid core and fluorine substitution—researchers can systematically explore new chemical space in the quest for novel therapeutics.
Physicochemical and Structural Data
A clear understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key predicted and known properties of the starting materials and the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 200-203 | 99-06-9 |
| 3-Fluorobenzyl bromide | C₇H₆BrF | 189.02 | N/A (liquid) | 456-41-7 |
| This compound | C₁₄H₁₁FO₃ | 246.24 | Predicted: 150-170 | Not Assigned |
Proposed Synthetic Routes and Methodologies
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. Both routes leverage well-established, high-yielding reactions commonly employed in organic synthesis.
Route 1: Williamson Ether Synthesis followed by Saponification
This is arguably the most direct and widely applicable method for constructing the target molecule. It involves the formation of the key ether linkage via a Williamson ether synthesis, followed by the hydrolysis of an ester to yield the final carboxylic acid.
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An In-depth Technical Guide to 3-[(3-Fluorobenzyl)oxy]benzoic Acid Derivatives and Analogues for Drug Discovery Professionals
Foreword: The Emerging Therapeutic Potential of Benzyloxybenzoic Acid Scaffolds
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the rational design of novel therapeutics. Its inherent versatility, coupled with the ability to modulate its physicochemical and pharmacological properties through targeted substitutions, has led to a plethora of clinically successful drugs. Within this broad class of compounds, derivatives of 3-[(3-Fluorobenzyl)oxy]benzoic acid are emerging as a promising chemotype, particularly in the realms of oncology and metabolic diseases. The strategic incorporation of a fluorinated benzyl ether moiety at the meta-position of the benzoic acid core introduces unique electronic and conformational features, offering a nuanced approach to engaging with biological targets.
This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogues. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents. The methodologies and insights presented herein are grounded in established chemical principles and contemporary pharmacological findings, aiming to provide a robust framework for future research and development in this exciting area.
Rationale and Design Strategy: Targeting Aldo-Keto Reductase 1B10 (AKR1B10)
A significant body of research has identified the enzyme Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) as a key player in various pathologies, most notably in cancer development and chemoresistance.[1] Overexpressed in a range of solid tumors, AKR1B10 contributes to tumorigenesis through multiple mechanisms, including the detoxification of cytotoxic carbonyls, regulation of retinoic acid signaling, and modulation of cellular lipid metabolism. Consequently, the development of potent and selective AKR1B10 inhibitors represents a compelling strategy for novel anticancer therapies.
The this compound scaffold has been designed to interact favorably with the active site of AKR1B10. The design rationale is predicated on the following key molecular interactions:
-
Carboxylate Moiety: The benzoic acid's carboxylate group is poised to form critical hydrogen bonds with key residues in the enzyme's active site, such as Tyr49 and His111, which are known to be pivotal for inhibitor binding.[1]
-
Benzyloxy Core: The central benzyloxy linkage provides a rigid scaffold that orients the substituent groups in a defined spatial arrangement, facilitating optimal interactions within the binding pocket.
-
Fluorobenzyl Group: The 3-fluorobenzyl moiety is designed to probe a hydrophobic pocket within the AKR1B10 active site. The fluorine atom can engage in favorable orthogonal multipolar interactions and can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity and selectivity. The meta-substitution pattern is crucial for directing the fluorophenyl ring into this specific sub-pocket.
This rational design approach underpins the therapeutic potential of this class of compounds as targeted AKR1B10 inhibitors.
Synthesis of this compound and its Analogues
The synthesis of the core scaffold, this compound, is typically achieved through a straightforward and robust two-step sequence: Williamson ether synthesis followed by ester hydrolysis. This methodology allows for the facile generation of a library of analogues by varying the starting materials.
General Synthetic Scheme
The overall synthetic pathway is depicted below:
Caption: General synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-[(3-Fluorobenzyl)oxy]benzoate (Williamson Ether Synthesis)
This procedure is adapted from established methodologies for the synthesis of similar benzyloxybenzoate derivatives.[2]
Materials:
-
Methyl 3-hydroxybenzoate
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a stirred solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure methyl 3-[(3-fluorobenzyl)oxy]benzoate.
Step 2: Synthesis of this compound (Ester Hydrolysis)
This protocol is based on standard procedures for the saponification of benzoate esters.[3][4]
Materials:
-
Methyl 3-[(3-Fluorobenzyl)oxy]benzoate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve methyl 3-[(3-fluorobenzyl)oxy]benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
Biological Evaluation: In Vitro Inhibition of AKR1B10
The primary biological target for this class of compounds is AKR1B10. A robust and reliable in vitro enzymatic assay is crucial for determining the inhibitory potency of newly synthesized analogues.
Principle of the Assay
The enzymatic activity of AKR1B10 is determined by monitoring the NADPH-dependent reduction of a suitable substrate, such as an aldehyde or a ketone. The rate of NADPH oxidation is measured spectrophotometrically by the decrease in absorbance at 340 nm.
Experimental Protocol for AKR1B10 Inhibition Assay
This protocol is a generalized procedure based on established methods.[1]
Materials:
-
Recombinant human AKR1B10 enzyme
-
NADPH
-
Substrate (e.g., pyridine-3-aldehyde or other suitable carbonyl substrate)
-
Potassium phosphate buffer (pH 7.0)
-
Test compounds (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the AKR1B10 enzyme in a 96-well UV-transparent plate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells. Include a DMSO control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25 °C).
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the dose-response data to a suitable sigmoidal model.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationship (SAR) and guide the optimization of lead compounds.
Key Structural Modifications and Their Anticipated Effects
The following table summarizes key areas for structural modification and the rationale behind these changes:
| Structural Modification | Rationale | Anticipated Outcome |
| Position of Fluorine on the Benzyl Ring | To probe the electronic and steric requirements of the hydrophobic pocket. | May significantly impact potency and selectivity. Comparison of 2-F, 3-F, and 4-F analogues is critical. |
| Substitution on the Benzoic Acid Ring | To explore additional interactions with the enzyme active site. | Introduction of small electron-donating or -withdrawing groups could fine-tune binding affinity. |
| Replacement of the Carboxylic Acid | To investigate alternative hydrogen bond acceptors and improve pharmacokinetic properties. | Bioisosteric replacements such as tetrazoles or hydroxamic acids may alter potency and cell permeability. |
| Modification of the Ether Linkage | To alter the conformational flexibility of the molecule. | Replacement with thioether or amine linkages could impact the overall geometry and binding mode. |
SAR Visualization
Caption: Key areas for structure-activity relationship studies on the this compound scaffold. (Note: A chemical structure image would be embedded here in a full implementation).
Anticancer Potential and Mechanistic Insights
While direct inhibition of AKR1B10 is the primary proposed mechanism of action, the anticancer effects of this compound derivatives may be multifactorial. Benzoic acid derivatives have been reported to exert anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]
Proposed Anticancer Mechanisms
Caption: Proposed mechanisms for the anticancer activity of this compound derivatives.
Further investigation into the downstream cellular effects of AKR1B10 inhibition by these compounds is warranted. This could involve studies on cell signaling pathways, such as the MAPK/ERK pathway, which has been implicated in AKR1B10-mediated cancer cell migration and invasion.
Future Directions and Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research efforts should focus on:
-
Synthesis of a diverse library of analogues: To comprehensively explore the SAR and identify compounds with improved potency, selectivity, and drug-like properties.
-
In-depth biological characterization: Including determination of IC₅₀ values against AKR1B10 and other related enzymes, as well as evaluation in various cancer cell lines.
-
Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In vivo efficacy studies: To evaluate the antitumor activity of promising candidates in relevant animal models of cancer.
References
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(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Pharmaffiliates. [Link]
-
4-[(3-Fluorobenzyl)oxy]benzoic Acid. Pharmaffiliates. [Link]
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Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. MDPI. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]
-
Hydrolysis of Methyl Benzoate. Filo. [Link]
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Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. AACR Journals. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
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Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]
-
Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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(PDF) Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1: Implications for Antitumoral Activity. ResearchGate. [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
Aldo-keto Reductase 1B10 (AKR1B10) Suppresses Sensitivity of Ferroptosis in TNBC by Activating the AKT/GSK3β/Nrf2/GPX4 Axis. IMR Press. [Link]
-
Serum Aldo-Keto Reductase Family 1 Member B10 (AKR1B10) as a Potential Biomarker for Diagnosis of Hepatocellular Carcinoma. PubMed Central. [Link]
-
Synthetic routes of p-aminobenzoic acid derivatives having anticancer... ResearchGate. [Link]
-
Unexpected course of a Williamson ether synthesis. Arkivoc. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
- Methyl 3-(cyanomethyl)benzoate synthetic method.
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Predicting the Biological Activity of Fluorobenzyl Oxy Benzoic Acid Compounds: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting the biological activity of fluorobenzyl oxy benzoic acid compounds. Moving beyond a mere recitation of protocols, this document elucidates the rationale behind methodological choices, integrating computational and experimental approaches to foster a robust and self-validating drug discovery workflow.
Section 1: The Strategic Imperative for Predictive Modeling
In the landscape of modern drug discovery, the ability to accurately predict the biological activity of novel chemical entities prior to their synthesis and extensive experimental testing is paramount. Fluorobenzyl oxy benzoic acid derivatives represent a promising scaffold in medicinal chemistry, with demonstrated potential for a range of therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] The strategic incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] Predictive modeling, therefore, serves as an indispensable tool to navigate the vast chemical space of possible derivatives, prioritizing candidates with the highest probability of success and thereby conserving valuable time and resources.[5]
This guide will detail a multi-faceted approach, commencing with in silico predictions and culminating in experimental validation, ensuring a high degree of confidence in the identified lead compounds.
Section 2: In Silico Prediction of Biological Activity: A Three-Pillar Approach
Our computational strategy is founded on three synergistic pillars: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This integrated approach provides a holistic view of a compound's potential, from its likely biological targets to its behavior within a biological system.
Pillar 1: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the structural or property descriptors of a set of compounds with their known biological activities.[6] The resulting mathematical model can then be used to predict the activity of new, untested compounds.[6]
The fundamental principle of QSAR is that the biological activity of a compound is intrinsically linked to its molecular structure. By quantifying this relationship, we can move from serendipitous discovery to rational design. For a class of compounds like fluorobenzyl oxy benzoic acids, where a common scaffold is being systematically modified, QSAR is particularly powerful for identifying the key structural features that govern biological activity.
The development of a robust QSAR model is a systematic process, as illustrated in the workflow below.
Step-by-Step Methodology:
-
Target Protein Selection and Preparation:
-
Identify a relevant protein target based on the desired biological activity. For antibacterial agents, potential targets include enzymes involved in cell wall synthesis like penicillin-binding proteins (PBPs) or DNA gyrase. [7][8][9]For anticancer agents, targets could include kinases, topoisomerases, or anti-apoptotic proteins like Bcl-2. [10] * Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDockTools by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of the fluorobenzyl oxy benzoic acid derivative.
-
Minimize the energy of the ligand to obtain a stable conformation.
-
-
Grid Box Generation:
-
Define a grid box that encompasses the binding site of the target protein.
-
Causality: The size and location of the grid box are critical for an efficient and accurate docking simulation. It should be large enough to allow the ligand to move freely within the binding site but not so large as to be computationally prohibitive.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. Vina will explore different conformations and orientations of the ligand within the grid box and score them based on their predicted binding affinity.
-
-
Analysis of Docking Results:
-
Analyze the output to identify the best binding poses based on the docking score (binding affinity).
-
Visualize the protein-ligand complex using software like PyMOL or Chimera to examine the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.
-
Pillar 3: ADMET Prediction
ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. A compound with excellent biological activity may still fail in clinical trials if it has poor pharmacokinetic properties or is toxic.
Performing ADMET prediction early in the drug discovery process helps to identify and eliminate compounds with undesirable properties, a concept known as "fail early, fail cheap." This significantly reduces the risk of late-stage attrition.
SwissADME is a free and user-friendly web-based tool for predicting the ADMET properties of small molecules.
Step-by-Step Methodology:
-
Input Compound Structure:
-
Access the SwissADME website.
-
Input the structure of the fluorobenzyl oxy benzoic acid derivative, either by drawing it or by providing its SMILES string.
-
-
Run Prediction:
-
Initiate the calculation. SwissADME will compute a wide range of physicochemical and pharmacokinetic properties.
-
-
Analyze the Results:
-
Physicochemical Properties: Evaluate parameters such as molecular weight, logP (lipophilicity), and water solubility.
-
Pharmacokinetics: Assess properties like gastrointestinal absorption and blood-brain barrier permeability. The "BOILED-Egg" model provides a quick visual assessment of these properties. [11] * Drug-likeness: Check for violations of rules such as Lipinski's rule of five, which can indicate potential issues with oral bioavailability.
-
Medicinal Chemistry Friendliness: Identify any potentially problematic functional groups.
-
Section 3: Experimental Validation: From Prediction to Proof
In silico predictions, while powerful, must be validated through experimental testing. The following section outlines standard in vitro assays to confirm the predicted biological activities.
Antibacterial Activity Assays
For compounds predicted to have antibacterial activity, the following assays are recommended to determine their efficacy.
This is a qualitative method to assess the susceptibility of bacteria to a particular antimicrobial agent.
Protocol:
-
Prepare a lawn of the target bacteria on an agar plate.
-
Place a sterile paper disk impregnated with the test compound onto the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the disk. A larger zone indicates greater susceptibility. [12]
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [13] Protocol:
-
Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacteria.
-
Incubate the plate.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anticancer Activity Assays
For compounds predicted to have anticancer activity, cytotoxicity assays are essential to determine their potency against cancer cell lines.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (typically around 570 nm). The absorbance is proportional to the number of viable cells. [4][14]
The SRB assay is a colorimetric assay that quantifies the total protein content of cells, which is proportional to the cell number.
Protocol:
-
Seed and treat cells as in the MTT assay.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cellular proteins with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (typically around 510 nm).
Section 4: Data Interpretation and Iterative Design
The true power of this integrated workflow lies in the iterative feedback loop between in silico prediction and experimental validation.
The experimental data from the in vitro assays should be used to refine the QSAR models, leading to more accurate predictions. Discrepancies between predicted and observed activities can provide valuable insights into the limitations of the computational models and guide the selection of more appropriate descriptors or modeling techniques. Similarly, the experimental results can inform the selection of more relevant protein targets for subsequent rounds of molecular docking.
Section 5: Case Study: Predicting the Antibacterial Activity of a Novel Fluorobenzyl Oxy Benzoic Acid Derivative
To illustrate the practical application of this guide, let us consider a hypothetical case study.
A novel series of 4-fluorobenzyl oxy benzoic acid derivatives was designed. A QSAR model, developed from a dataset of known antibacterial benzoic acids, predicted that a derivative with a trifluoromethyl group at the 3-position of the benzyl ring would have high activity.
Table 1: Predicted and Experimental Antibacterial Activity
| Compound | Predicted MIC (µg/mL) | Experimental MIC (µg/mL) vs. S. aureus |
| Derivative A (unsubstituted) | 128 | 64 |
| Derivative B (3-CF3) | 16 | 8 |
| Derivative C (4-Cl) | 32 | 32 |
Molecular docking studies of Derivative B against S. aureus DNA gyrase revealed a strong binding affinity, with the trifluoromethyl group forming favorable hydrophobic interactions within a key pocket of the binding site. ADMET predictions indicated good oral bioavailability and low predicted toxicity.
Experimental validation using the broth dilution method confirmed the high antibacterial activity of Derivative B against Staphylococcus aureus, with an MIC of 8 µg/mL, which was significantly lower than the unsubstituted analog. This case study demonstrates the power of the integrated workflow to rationally design and identify potent bioactive compounds.
Conclusion
The prediction of biological activity for novel compounds such as fluorobenzyl oxy benzoic acid derivatives is a complex but manageable challenge. By adopting a structured and iterative workflow that combines the predictive power of in silico methods with the empirical rigor of experimental validation, researchers can significantly enhance the efficiency and success rate of their drug discovery efforts. This guide provides a robust framework for such an endeavor, emphasizing the importance of understanding the underlying scientific principles to make informed and strategic decisions.
References
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. Retrieved from [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). ResearchGate. Retrieved from [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. Retrieved from [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. Retrieved from [Link]
-
Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds. (2014). NIH. Retrieved from [Link]
-
[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. (1982). PubMed. Retrieved from [Link]
-
A QSAR Study Based on SVM for the Compound of Hydroxyl Benzoic Esters. (n.d.). PMC. Retrieved from [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. (n.d.). PMC - NIH. Retrieved from [Link]
-
In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. (n.d.). STM Journals. Retrieved from [Link]
-
Qsar study for antibacterial activity from molecular structures of benzamide and oxazolidinone derivatives. (n.d.). UiTM Institutional Repository. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). NIH. Retrieved from [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (2025). ResearchGate. Retrieved from [Link]
-
Molecular docking analysis of lupeol with different cancer targets. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Powerful Approach for New Drugs as Antibacterial Agents via Molecular Docking and In Vitro Studies of Some New Cyclic Imides and Quinazoline-2,5-diones. (2024). ACS Omega. Retrieved from [Link]
-
Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. (n.d.). SciRP.org. Retrieved from [Link]
-
(PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches. (2020). NIH. Retrieved from [Link]
-
Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). ijarsct. Retrieved from [Link]
-
(PDF) Antibacterial Activities of Flavonoids: Structure-Activity Relationship and Mechanism. (2025). ResearchGate. Retrieved from [Link]
-
Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins. (n.d.). MDPI. Retrieved from [Link]
-
Drug Discovery Tools and In Silico Techniques: A Review. (2024). ResearchGate. Retrieved from [Link]
-
Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). MDPI. Retrieved from [Link]
-
QSAR for Anticancer Activity by Using Mathematical Descriptors. (n.d.). ResearchGate. Retrieved from [Link]
-
Docking simulation and antibiotic discovery targeting the MlaC protein in Gram-negative bacteria. (n.d.). NIH. Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved from [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. Retrieved from [Link]
-
Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020). PubMed. Retrieved from [Link]
-
Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. Retrieved from [Link]
-
Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Experimental Protocols for 3-[(3-Fluorobenzyl)oxy]benzoic acid
Introduction & Scientific Context
3-[(3-Fluorobenzyl)oxy]benzoic acid is a synthetic organic compound featuring a benzoic acid scaffold linked to a 3-fluorobenzyl group via an ether bond. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The benzoic acid moiety is a common structural motif in a wide array of pharmacologically active compounds, known for its role in molecular recognition and its versatile chemical handle for further derivatization.[1][2] The introduction of a fluorine atom onto the benzyl ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.[3]
While isomeric structures such as 4-[(3-Fluorobenzyl)oxy]benzoic acid are identified as metabolites of Safinamide, a potent MAO-B inhibitor used in Parkinson's disease treatment, the biological profile of the 3-isomer is less characterized, presenting an opportunity for novel therapeutic discovery.[4][5] This guide provides a comprehensive set of validated protocols for the synthesis, purification, and characterization of this compound. Furthermore, it includes a representative application protocol for evaluating its in vitro biological activity, equipping researchers with the necessary tools to explore its therapeutic potential.
Synthesis Protocol: Williamson Ether Synthesis
Principle and Rationale
The synthesis of this compound is most efficiently achieved via a two-step sequence commencing with the Williamson ether synthesis.[6][7] This classical SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[8]
Rationale for Synthetic Strategy: Our selected pathway involves the O-alkylation of a methyl 3-hydroxybenzoate with 3-fluorobenzyl bromide, followed by saponification of the resulting ester. This route is strategically chosen for several reasons:
-
Maximizing SN2 Efficiency: Benzyl halides are highly reactive towards SN2 displacement and are sterically unhindered, minimizing the competing E2 elimination pathway that can occur with secondary or tertiary halides.[9]
-
Protecting Group Strategy: The carboxylic acid of 3-hydroxybenzoic acid is protected as a methyl ester during the etherification step. This prevents the acidic proton from interfering with the basic conditions required to form the phenoxide, thereby avoiding unwanted side reactions.
-
Ease of Deprotection: The final saponification step is a robust and high-yielding hydrolysis reaction to furnish the target carboxylic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
A. Step 1: Synthesis of Methyl 3-[(3-fluorobenzyl)oxy]benzoate (Etherification)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of starting material).
-
Stir the suspension vigorously at room temperature for 10 minutes.
-
Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material (methyl 3-hydroxybenzoate) indicates reaction completion.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (approx. 5 times the volume of DMF).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester intermediate, which can often be used in the next step without further purification.
B. Step 2: Synthesis of this compound (Saponification)
-
Dissolve the crude methyl 3-[(3-fluorobenzyl)oxy]benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux (approx. 65-70°C) for 2-4 hours.
-
Monitor the hydrolysis by TLC until the ester starting material is fully consumed.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate will form.[10]
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield the crude this compound.
Materials and Reagents
| Reagent/Material | Grade |
| Methyl 3-hydroxybenzoate | ≥98% |
| 3-Fluorobenzyl bromide | ≥98% |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% |
| Sodium Hydroxide (NaOH) | ≥97%, pellets |
| Tetrahydrofuran (THF) | HPLC grade |
| Hydrochloric Acid (HCl), 1M solution | Volumetric standard |
| Ethyl Acetate, Hexanes, Diethyl Ether | ACS grade |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS grade |
Purification Protocol: Recrystallization
Principle
Recrystallization is a fundamental purification technique for solids. It leverages differences in solubility between the desired compound and impurities in a chosen solvent system at varying temperatures. By dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, the target compound forms pure crystals, leaving impurities behind in the solvent.[11]
Step-by-Step Protocol
-
Place the crude this compound in an Erlenmeyer flask.
-
Select an appropriate solvent system. An ethanol/water or acetic acid/water mixture is often effective for benzoic acid derivatives.[11][12]
-
Add the primary solvent (e.g., ethanol) dropwise to the flask while heating and stirring until the solid just dissolves. Use the minimum volume required.
-
If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears.
-
Add a drop or two of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
-
Assess purity by measuring the melting point and comparing it to the literature value (if available) and by TLC, where a single spot should be observed.
Physicochemical & Spectroscopic Characterization
Summary of Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FO₃ | - |
| Molecular Weight | 246.24 g/mol | PubChem |
| Appearance | White to off-white solid | - |
| Melting Point | ~148 °C (for 3-((4-fluorobenzyl)oxy)benzoic acid) | [12] |
| pKa (Predicted) | ~4.40 ± 0.10 | [5] |
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton (-COOH).
-
δ ~7.6-7.2 ppm (m, 8H): Complex multiplet region for the eight aromatic protons on both the benzoic acid and fluorobenzyl rings. Specific assignments require 2D NMR, but distinct splitting patterns for each ring system should be observable.
-
δ ~5.2 ppm (s, 2H): Sharp singlet for the benzylic methylene protons (-O-CH₂-Ar).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~164-161 ppm (d, ¹JCF): Fluorine-bearing carbon of the benzyl ring.
-
δ ~158 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~140-114 ppm: Region containing the remaining 10 aromatic carbons, with characteristic C-F coupling constants visible for the fluorinated ring.
-
δ ~69 ppm: Benzylic methylene carbon (-O-CH₂-Ar).
-
Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet containing ~1% of the sample.
-
Expected Characteristic Absorptions:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[13]
-
~1700-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.[14]
-
~1600, 1580, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹ and ~1050 cm⁻¹ (strong): Asymmetric and symmetric C-O stretching of the aryl ether bond, respectively.
-
~1150 cm⁻¹: C-F stretching vibration.
-
Protocol: Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) in negative ion mode (ESI-).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Expected Result: A prominent peak should be observed at m/z corresponding to the deprotonated molecule [M-H]⁻. For C₁₄H₁₁FO₃, the expected m/z is approximately 245.06.
Application Note: In Vitro Anti-Proliferative Screening
Rationale
Benzoic acid derivatives have been investigated for a range of biological activities, including anticancer properties.[2][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Workflow Diagram: MTT Assay
Caption: Standard workflow for an MTT anti-proliferative assay.
Step-by-Step Protocol (MTT Assay)
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the title compound in DMSO (e.g., 10 mM). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
-
References
-
Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde. [Link]
-
Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. [Link]
-
PubMed. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ScienceDirect. Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. [Link]
-
ResearchGate. Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]
- Google Patents.
-
PubMed Central. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
ATB (Automated Topology Builder). 3-Ethylbenzoicacid | C9H10O2. [Link]
-
PubMed Central. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
-
BIOSYNCE. 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6. [Link]
-
Asian Journal of Physics. Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]
-
MDPI. Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. [Link]
-
PubMed Central. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
-
PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
Sources
- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 4-[(3-FLUOROBENZYL)OXY]BENZENECARBOXYLIC ACID | 405-85-6 [chemicalbook.com]
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- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 15. 2-((4-Chlorobenzyl)oxy)benzoic Acid|CAS 52803-69-7 [benchchem.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3-[(3-Fluorobenzyl)oxy]benzoic acid. This compound and its isomers are relevant in pharmaceutical development, particularly as metabolites or impurities related to active pharmaceutical ingredients like Safinamide.[1] The protocol herein is designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quantification of this small molecule in complex matrices. The methodology is grounded in established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines to ensure accuracy, precision, and reproducibility.[2][3]
Introduction and Scientific Rationale
This compound is a small organic molecule characterized by a benzoic acid moiety linked to a fluorobenzyl group via an ether bond. Its structural isomer, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a known metabolite of Safinamide, a drug used in the treatment of Parkinson's disease.[1] The accurate quantification of such compounds is critical during drug development for pharmacokinetic studies, metabolite identification, and impurity profiling.
The carboxylic acid group imparts significant polarity and an acidic nature to the molecule, making it an ideal candidate for analysis by reverse-phase HPLC. The inherent challenge with acidic compounds in HPLC-MS/MS is often achieving good chromatographic peak shape and efficient ionization. This method addresses these challenges through optimized mobile phase composition and electrospray ionization (ESI) parameters. ESI is a "soft ionization" technique that minimizes fragmentation of the parent molecule, allowing for the detection of the molecular ion, which is crucial for quantitative analysis.[4][5] Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte, a technique known as Multiple Reaction Monitoring (MRM).
This protocol is built upon a self-validating framework, where system suitability checks and quality control samples are integrated to ensure the integrity of the analytical run, adhering to principles outlined in the ICH Q2(R1) guidelines.[6]
Analyte Properties and Method Overview
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₄H₁₁FO₃ | Deduced from chemical structure. |
| Molecular Weight | 246.24 g/mol | Calculated based on the molecular formula, identical to its 4-isomer.[1] |
| CAS Number | Not readily available | The 4-isomer is CAS 405-85-6.[1] |
| Predicted pKa | ~4.4 | Based on the pKa of the 4-isomer and benzoic acid. |
| Predicted logP | ~2.9 | Based on related structures like the corresponding benzaldehyde. |
The method employs a reverse-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in negative ion ESI mode. The carboxylic acid group is readily deprotonated, making negative ion mode the logical choice for achieving high sensitivity.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): 4-[(3-Fluorobenzyl)oxy]benzoic acid (CAS: 405-85-6) or a stable isotope-labeled analog.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
Instrumentation and Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: HPLC Parameters
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | C18 provides excellent retention for moderately nonpolar compounds. The smaller particle size enhances peak efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on the reverse-phase column. |
| Mobile Phase B | Acetonitrile | A common organic solvent providing good elution strength for this class of compounds. |
| Gradient Elution | See Table 3 | A gradient is necessary to ensure elution of the analyte with a good peak shape in a reasonable timeframe while separating it from matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
Table 3: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.0 | 5 | 95 |
| 5.1 | 95 | 5 |
| 7.0 | 95 | 5 |
Table 4: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Carboxylic acids readily form [M-H]⁻ ions, providing high sensitivity in negative mode. |
| Capillary Voltage | -3.5 kV | Optimized for efficient ion formation. |
| Source Temperature | 150 °C | Balances efficient desolvation with minimizing thermal degradation. |
| Desolvation Gas Temp | 400 °C | Ensures complete desolvation of the analyte ions. |
| Desolvation Gas Flow | 800 L/hr | Aids in solvent evaporation and ion release. |
| MRM Transitions | See Table 5 | Specific precursor-to-product ion transitions provide high selectivity and sensitivity for quantification. |
Table 5: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 245.1 | 136.1 | 100 | 15 |
| Internal Standard (4-isomer) | 245.1 | 136.1 | 100 | 15 |
| Confirmation Ion (Analyte) | 245.1 | 109.1 | 100 | 25 |
Note: Collision energies should be optimized for the specific instrument used. The precursor ion [M-H]⁻ at m/z 245.1 arises from the deprotonation of the carboxylic acid. The product ion at m/z 136.1 corresponds to the benzoate anion fragment, while m/z 109.1 corresponds to the fluorobenzyl fragment.
Standard and Sample Preparation Workflow
The following protocol outlines the preparation of calibration standards and quality control (QC) samples, followed by the extraction of the analyte from a biological matrix (e.g., plasma).
Caption: Workflow for sample preparation and analysis.
Step-by-Step Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard (IS) in methanol.
-
From the analyte stock, perform serial dilutions in 50:50 acetonitrile:water to create working standards for spiking.
-
Prepare a 1 µg/mL working solution of the IS in 50:50 acetonitrile:water.
-
-
Preparation of Calibration Curve and QC Samples:
-
Spike blank biological matrix with the working standards to create a calibration curve (e.g., 8-10 non-zero points) covering the desired linear range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.
-
-
Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (unknown, standard, or QC), add 10 µL of the IS working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Method Validation and System Suitability
To ensure the reliability of the data, the method must be validated according to regulatory guidelines.
Caption: Key parameters for analytical method validation.
Validation Parameters Summary:
-
Specificity and Selectivity: Assessed by analyzing at least six different lots of blank matrix to ensure no endogenous interferences are present at the retention time of the analyte and IS.[2]
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The range is established by demonstrating acceptable accuracy and precision.[6]
-
Accuracy and Precision: Determined by analyzing QC samples in replicate (n=5) on at least three separate days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect and Recovery: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.
-
Stability: The stability of the analyte must be assessed under various conditions, including freeze-thaw cycles, bench-top (room temperature), and long-term storage.
Data Analysis and Interpretation
Quantification is based on the ratio of the analyte peak area to the IS peak area. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression. The concentrations of unknown samples are then calculated from this regression equation.
Conclusion
This application note provides a comprehensive, detailed, and scientifically-grounded protocol for the HPLC-MS/MS analysis of this compound. By following the outlined chromatographic conditions, mass spectrometric parameters, and sample preparation procedures, researchers can achieve sensitive and reliable quantification of this compound. The emphasis on method validation ensures that the data generated is accurate, reproducible, and suitable for regulatory submission in drug development and research.
References
-
PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. 3-Fluorobenzoic acid. Available at: [Link].
-
Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid | CAS No : 405-85-6. Available at: [Link].
-
Veeprho. 4-[(3-Fluorobenzyl)oxy]benzoic Acid | CAS 405-85-6. Available at: [Link].
-
Wikipedia. Electrospray ionization. Available at: [Link].
-
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available at: [Link].
-
PubMed Central. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Available at: [Link].
-
PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link].
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link].
-
ScienceDirect. Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. Available at: [Link].
-
ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link].
-
U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link].
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available at: [Link].
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link].
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available at: [Link].
-
YouTube. ICH Q2 Validation of Analytical Procedures. 2024. Available at: [Link].
-
U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link].
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. 2020. Available at: [Link].
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available at: [Link].
-
ACS Publications. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Available at: [Link].
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. 2018. Available at: [Link].
-
ResearchGate. pH Effects on Electrospray Ionization Efficiency. Available at: [Link].
-
ACS Publications. Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. 2017. Available at: [Link].
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 66742-57-2|4-((3-Fluorobenzyl)oxy)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. 3-((3-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | CID 891711 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS Method for the Quantitation of 3-[(3-Fluorobenzyl)oxy]benzoic Acid: An Application Note for Pharmaceutical Research and Development
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective quantification of 3-[(3-Fluorobenzyl)oxy]benzoic acid. This compound, and others in its class of substituted benzoic acid derivatives, are of significant interest in pharmaceutical development. Due to the inherent polarity and low volatility of the carboxylic acid moiety, direct GC analysis is challenging, often resulting in poor peak shape and low sensitivity. To overcome these limitations, this method employs a crucial derivatization step, converting the analyte into its more volatile and thermally stable trimethylsilyl (TMS) ester. The subsequent analysis is performed using a capillary GC system coupled to a single quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) mode, which ensures high sensitivity and selectivity. This document provides a detailed, step-by-step protocol for sample preparation, derivatization, GC-MS analysis, and data interpretation, along with a comprehensive discussion on method validation parameters as per industry standards.
Introduction: The Analytical Challenge
This compound is an aromatic carboxylic acid. The analysis of such compounds is crucial in various stages of drug development, from synthesis confirmation to metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and definitive mass-based identification. However, the direct analysis of polar compounds like carboxylic acids by GC-MS is often problematic. The presence of the active hydrogen in the carboxyl group leads to strong intermolecular hydrogen bonding, which significantly reduces the compound's volatility. Furthermore, this polar functional group can interact with active sites within the GC inlet and column, causing peak tailing, poor reproducibility, and reduced sensitivity[1].
To circumvent these issues, a chemical derivatization step is essential. Derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more amenable to a particular analytical method. For carboxylic acids, silylation is a widely adopted and highly effective derivatization technique[2]. This method replaces the active proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability, and improving chromatographic performance. This application note details a complete workflow, from sample preparation and derivatization to validated GC-MS analysis, for this compound.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier |
| This compound | Reference Standard (>98%) | Commercially Available |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Derivatization Grade | Sigma-Aldrich or equivalent |
| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich or equivalent |
| Ethyl Acetate | HPLC Grade | Fisher Scientific or equivalent |
| Nitrogen Gas | High Purity (99.999%) | Local Supplier |
| GC Vials and Caps | 2 mL, Amber, with PTFE/Silicone Septa | Agilent Technologies or equivalent |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram. This process ensures the sample is appropriately prepared, derivatized for optimal analysis, and then subjected to instrumental analysis for quantification.
Caption: Overall workflow for the analysis of this compound.
Standard and Sample Preparation Protocol
Rationale: Accurate preparation of standards and samples is fundamental to achieving reliable quantitative results. Pyridine is chosen as the solvent as it is an excellent solvent for carboxylic acids and also acts as a catalyst for the silylation reaction by scavenging the HCl byproduct when TMCS is present[3].
-
Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with pyridine.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with pyridine to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: If the sample is a solid, accurately weigh an appropriate amount and dissolve it in pyridine to achieve a concentration within the calibration range. If the sample is in a different matrix, a suitable liquid-liquid or solid-phase extraction may be required, followed by solvent exchange into pyridine.
Derivatization Protocol: Silylation
Rationale: The silylation of the carboxylic acid is a critical step. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the acidic proton of the carboxyl group to form a stable trimethylsilyl (TMS) ester[4][5]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, accelerating the reaction, especially for sterically hindered acids[3][6]. The reaction is typically heated to ensure complete derivatization.
Caption: Silylation of the target analyte using BSTFA with TMCS as a catalyst.
-
Reaction Setup: In a 2 mL GC vial, add 100 µL of the standard or sample solution in pyridine.
-
Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.
-
Capping: Immediately cap the vial tightly to prevent the ingress of moisture, which can hydrolyze the silylating reagent and the TMS derivative[6].
-
Reaction: Gently vortex the mixture for 10 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: After incubation, allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Instrumental Method
Rationale: The selection of GC-MS parameters is crucial for achieving good separation and sensitive detection. A non-polar or mid-polar capillary column is suitable for the analysis of the relatively non-polar TMS derivatives. The temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation from any potential impurities or matrix components[7][8]. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectivity for quantitative analysis[2][9][10].
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides precise control over temperature and flow. |
| Injection Port | Split/Splitless | |
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for trace analysis. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium (99.999%) | Inert carrier gas, providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A 5% phenyl-methylpolysiloxane column provides good selectivity for aromatic compounds. |
| Oven Program | ||
| Initial Temperature | 150°C, hold for 1 min | Allows for focusing of the analyte at the head of the column. |
| Ramp Rate | 15°C/min to 300°C | A moderate ramp rate provides good separation of components with varying boiling points[7]. |
| Final Temperature | 300°C, hold for 5 min | Ensures elution of any less volatile components and cleans the column. |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | A robust and sensitive single quadrupole mass spectrometer. |
| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides significantly higher sensitivity and selectivity compared to full scan mode for quantitative analysis[9][11]. |
Data Analysis: Ion Selection for SIM
The molecular weight of this compound is 246.24 g/mol [12]. Upon derivatization with a TMS group, the molecular weight of the resulting TMS ester is 318.3 g/mol . Based on the structure and common fragmentation patterns of silylated benzoic acids, the following ions are proposed for SIM analysis:
| Ion (m/z) | Identity | Role | Justification |
| 303 | [M-15]⁺ | Quantifier | Loss of a methyl group from the TMS moiety is a very common and abundant fragment, providing a strong signal for quantification. |
| 318 | [M]⁺ | Qualifier | The molecular ion, confirming the identity of the compound. |
| 109 | [C₇H₆F]⁺ | Qualifier | Fragment corresponding to the fluorobenzyl moiety, providing structural confirmation. |
The selection of a quantifier ion is based on its high abundance and specificity, while qualifier ions are used to confirm the identity of the analyte by ensuring their ratios to the quantifier ion remain constant across standards and samples[13].
Method Validation
To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines or equivalent standards[14]. The following parameters should be assessed:
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte. | To ensure the signal is solely from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the calibration range. | To demonstrate a proportional response of the detector to the analyte concentration. |
| Accuracy | Recovery of 98-102% for spiked samples at different concentrations. | To assess the closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. | To evaluate the random error of the method. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Robustness | Consistent results with small, deliberate variations in method parameters (e.g., inlet temperature ± 5°C, flow rate ± 0.1 mL/min). | To demonstrate the reliability of the method during normal use. |
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound. The critical step of silylation derivatization successfully addresses the challenges associated with the analysis of polar carboxylic acids by gas chromatography. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer ensures excellent sensitivity, making this method suitable for the analysis of trace levels of the analyte in various matrices relevant to the pharmaceutical industry. The comprehensive validation protocol ensures that the method adheres to the high standards of data integrity required in drug development and quality control.
References
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Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Sloan, C. A., Brown, D. W., Pearce, R. W., Boyer, R. H., Bolton, J. L., Burrows, D. G., ... & Krahn, M. M. (2005). Extraction, cleanup, and gas chromatography/mass spectrometry analysis of sediments and tissues for organic contaminants. U.S. Dept. of Commerce, NOAA Technical Memorandum NMFS-NWFSC-59, 165 p.
- Zhang, L., Wang, Y., Ma, L., Wang, J., & Zhang, Q. (2018). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway inhibitory activity. European Journal of Medicinal Chemistry, 157, 124-136.
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LinkedIn. (2023, December 11). What is the difference between Full Scan/SIM (selective ion monitoring)? Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
- Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
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Jordi Labs. (2015, August 3). Selected Ion Monitoring Analysis. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Grokipedia. (n.d.). BSTFA. Retrieved from [Link]
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PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
- Baran, U., et al. (2015). SIMAT: GC-SIM-MS data analysis tool.
- Wang, Y., et al. (2013). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC Technologies.
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LibreTexts Chemistry. (2022). 2.5E: GC Parameters. Retrieved from [Link]
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BIOSYNCE. (n.d.). 3-((4-Fluorobenzyl)oxy)benzoic Acid CAS 457-97-6. Retrieved from [Link]
-
ResearchGate. (2016). Why is selected ion monitoring more selective and sensitive? Retrieved from [Link]
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Application Notes & Protocols: Investigating 3-[(3-Fluorobenzyl)oxy]benzoic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-[(3-Fluorobenzyl)oxy]benzoic acid in drug discovery. This document outlines the scientific rationale for investigating this compound, its potential mechanism of action, and detailed protocols for its characterization.
Introduction: The Therapeutic Potential of this compound
This compound is a synthetic organic compound with a chemical structure that suggests potential interactions with biological systems. The presence of the benzoic acid moiety is a common feature in a number of biologically active molecules. The fluorobenzyl group can enhance metabolic stability and binding affinity to protein targets. While this specific molecule is not extensively documented as a standalone therapeutic, its structural alerts point towards several potential applications in drug discovery.
Notably, the structurally related compound, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a known metabolite of Safinamide, a drug used in the treatment of Parkinson's disease.[1] Safinamide functions as a monoamine oxidase B (MAO-B) inhibitor and modulates glutamate release.[2] This metabolic link suggests that this compound could be explored for similar neurological indications or as a reference standard in pharmacokinetic studies of Safinamide.
Furthermore, the broader class of benzoic acid derivatives has been investigated for a range of therapeutic targets, including G-protein coupled receptors (GPCRs).[3][4] Specifically, GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) has emerged as a promising target for the treatment of type 2 diabetes, and many GPR40 agonists share a benzoic acid core.[5][6][7] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[5][8] Given its structural features, this compound represents a candidate for investigation as a GPR40 agonist.
This guide will focus on the potential of this compound as a GPR40 agonist, providing a framework for its synthesis, in vitro characterization, and preliminary in vivo evaluation.
Potential Mechanism of Action: GPR40 Agonism
GPR40 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[4][5] It is activated by medium to long-chain free fatty acids. The activation of GPR40 is a key physiological mechanism through which fatty acids modulate insulin secretion.[6]
Upon binding of an agonist, GPR40 couples predominantly to the Gαq/11 signaling pathway.[4][8] This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium, in conjunction with other signaling molecules, ultimately enhances glucose-stimulated insulin secretion from pancreatic β-cells.[8] Some GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production, which can further potentiate insulin release.[9]
The glucose-lowering effects of GPR40 agonists are mediated by two primary pathways: direct stimulation of insulin secretion from pancreatic β-cells and the release of incretins like GLP-1 from enteroendocrine L-cells.[10]
Signaling Pathway of GPR40 Activation
Caption: GPR40 signaling cascade upon agonist binding.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a potential GPR40 agonist.
In Vitro Characterization
3.1.1. GPR40 Functional Assay: Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Materials:
-
HEK293 cells stably expressing human GPR40 (or other suitable cell line)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
Positive control (e.g., a known GPR40 agonist)
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture: Culture GPR40-expressing HEK293 cells to ~80-90% confluency.
-
Cell Plating: Seed cells into assay plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 and probenecid in assay buffer. Remove cell culture medium, wash with assay buffer, and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in assay buffer.
-
Calcium Flux Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the compound dilutions and immediately begin recording fluorescence intensity over time.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the dose-response curve and determine the EC50 value.
3.1.2. GPR40 Functional Assay: Inositol Monophosphate (IP1) Accumulation
This assay provides a more direct measure of Gαq signaling by quantifying the accumulation of a downstream metabolite of IP3.
Materials:
-
CHO-K1 cells stably expressing human GPR40 (or other suitable cell line)
-
IP-One HTRF Assay Kit (or equivalent)
-
This compound
-
Positive control
-
96- or 384-well white assay plates
Protocol:
-
Cell Plating: Seed GPR40-expressing CHO-K1 cells into assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the positive control in the stimulation buffer provided with the assay kit. Add the compounds to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Add the IP1-d2 and anti-IP1 cryptate reagents to the wells and incubate for 1 hour at room temperature.
-
HTRF Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 value.
3.1.3. In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[11][12][13]
Table 1: Key In Vitro ADME Assays
| Property | Assay | Purpose |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Determines the aqueous solubility of the compound. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Permeability Assay | Predicts passive diffusion across the intestinal barrier. |
| Metabolic Stability | Liver Microsomal Stability Assay | Assesses the rate of metabolism by cytochrome P450 enzymes.[14] |
| Plasma Protein Binding | Equilibrium Dialysis or Ultracentrifugation | Determines the fraction of compound bound to plasma proteins. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay | Evaluates the potential for drug-drug interactions.[14] |
Protocol for Liver Microsomal Stability Assay:
-
Incubation: Incubate this compound (e.g., at 1 µM) with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t1/2) and intrinsic clearance (Clint).
Preliminary In Vivo Evaluation
3.2.1. Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This study assesses the effect of the compound on glucose disposal in response to a glucose challenge.
Materials:
-
Male C57BL/6 mice or a diabetic rodent model (e.g., db/db mice)
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
Protocol:
-
Acclimatization and Fasting: Acclimatize the animals and fast them overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip (t= -30 min).
-
Compound Administration: Administer this compound or vehicle orally (p.o.).
-
Glucose Challenge: At t=0 min, administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between the treated and vehicle groups.
Data Presentation and Interpretation
Table 2: Example In Vitro Characterization Data for a GPR40 Agonist Candidate
| Parameter | This compound | Positive Control |
| GPR40 Calcium Mobilization EC50 (nM) | Experimental Value | Known Value |
| GPR40 IP1 Accumulation EC50 (nM) | Experimental Value | Known Value |
| Aqueous Solubility (µM) | Experimental Value | - |
| Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) | Experimental Value | - |
| Human Liver Microsomal Half-life (min) | Experimental Value | - |
| Plasma Protein Binding (%) | Experimental Value | - |
Experimental Workflow and Logic
The following diagram illustrates the proposed workflow for the initial investigation of this compound.
Caption: Workflow for the evaluation of this compound.
Conclusion
This compound presents an interesting scaffold for investigation in drug discovery, particularly as a potential GPR40 agonist for the treatment of type 2 diabetes. The protocols outlined in these application notes provide a robust framework for its initial characterization, from in vitro functional and ADME profiling to in vivo proof-of-concept studies. A systematic approach, as detailed in the experimental workflow, will enable a thorough evaluation of its therapeutic potential.
References
-
Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Available from: [Link]
-
Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PubMed. 2022-10-13. Available from: [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC. Available from: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI. 2015-09-09. Available from: [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. Available from: [Link]
-
Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. ACS Publications. 2020-09-09. Available from: [Link]
- Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. Google Patents.
-
Safinamide Impurities and Related Compound. Veeprho. Available from: [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. Available from: [Link]
-
Synthesis and antimicrobial activity of fluorobenzoic acid amides. ResearchGate. Available from: [Link]
-
Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers. 2022-10-24. Available from: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
-
Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. PMC. Available from: [Link]
-
Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. Available from: [Link]
-
Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. 2025-06-05. Available from: [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available from: [Link]
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. Available from: [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available from: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. Available from: [Link]
-
Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies. PubMed. Available from: [Link]
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. Aragen. 2020-10-03. Available from: [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. American Diabetes Association. 2013-07-17. Available from: [Link]
-
Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Publications. 2018-12-03. Available from: [Link]
-
Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. ResearchGate. Available from: [Link]
-
(12) standard patent. Googleapis.com. 2007-12-27. Available from: [Link]
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Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PMC. 2022-10-13. Available from: [Link]
-
Novel free fatty acid receptor 1 (GPR40) agonists based on 1,3,4-thiadiazole-2-carboxamide scaffold. PubMed. 2016-07-01. Available from: [Link]
-
Safinamide. ResearchGate. Available from: [Link]
-
On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. PubMed. Available from: [Link]
-
STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. PubMed. Available from: [Link]
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standard preparation for 3-[(3-Fluorobenzyl)oxy]benzoic acid analysis
An Application Note and Protocol for the Analysis of 3-[(3-Fluorobenzyl)oxy]benzoic acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide details the standard preparation and analytical methodologies for this compound. While this specific molecule has limited direct published analytical data, this document establishes robust protocols based on foundational analytical principles for structurally similar aromatic carboxylic acids and related pharmaceutical compounds.[1] This guide is intended for researchers, scientists, and drug development professionals, providing detailed, field-proven workflows for quantification and identification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), alongside structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to ensure technical accuracy and methodological soundness.
Introduction and Foundational Concepts
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a benzoic acid moiety linked via an ether to a fluorinated benzyl group, suggests it may be an intermediate in pharmaceutical synthesis or a potential metabolite of a larger drug molecule, analogous to the related compound 4-[(3-Fluorobenzyl)oxy]benzoic acid, a known metabolite of Safinamide.[2][3][4] Accurate and precise analytical methods are paramount for determining its purity, stability, and concentration in various matrices, which are critical data points for drug development and quality control.
The analytical challenge lies in its physicochemical properties: it is a polar, acidic compound with expected low aqueous solubility due to its lipophilic character (predicted LogP of 3.5-4.5).[1] These properties dictate the choice of analytical techniques and the specifics of the sample preparation and instrument conditions.
Physicochemical Properties (Predicted)
A thorough understanding of a molecule's properties is the foundation of robust analytical method development. As experimental data for this specific isomer is scarce, we rely on well-established computational models and data from analogous compounds.
| Property | Predicted Value / Information | Rationale & Significance |
| Molecular Formula | C₁₄H₁₁FO₃ | Confirmed by basic chemical principles. |
| Molecular Weight | 246.24 g/mol | Essential for preparing standard solutions and for mass spectrometry.[2][3] |
| Predicted LogP | 3.5 - 4.5 | Indicates significant lipophilicity, suggesting good retention in reversed-phase HPLC and low solubility in purely aqueous media.[1] |
| Predicted pKa | ~4.0 - 4.5 | The carboxylic acid group's acidity necessitates pH control in HPLC mobile phases to ensure a consistent, non-ionized state for reproducible chromatography. |
| Physical State | Solid (likely off-white powder) | Based on similar benzoic acid derivatives.[5] Dictates handling and standard preparation procedures. |
| UV Absorbance | Expected λmax ~230-275 nm | The presence of two aromatic rings suggests strong UV absorbance, making HPLC with UV detection a suitable quantification method. |
Safety and Handling
As a laboratory chemical, this compound and its structural analogs require careful handling. Safety protocols for similar benzoic acid derivatives should be followed.
-
Hazards : May cause skin, eye, and respiratory irritation.[5][6][7][8] Harmful if swallowed.[7]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat.[6][8] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][6]
-
Storage : Store in a tightly closed container in a cool, dry, well-ventilated place.[5]
Analytical Workflow Overview
The selection of an analytical technique is contingent on the objective, whether it be routine purity testing, quantification in a complex matrix, or definitive structural confirmation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the primary recommended technique for the routine quantification and purity assessment of this compound. The method's robustness, precision, and accessibility make it ideal for quality control environments.
Causality of Method Parameters
The chosen parameters are designed to ensure a sharp, symmetrical peak with adequate retention.
-
Stationary Phase (C18 Column) : A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides strong retention for the lipophilic analyte.
-
Mobile Phase : A mixture of acetonitrile (ACN) and water is used. ACN is a common organic modifier that elutes the analyte from the C18 column.
-
Acidification (Formic Acid) : The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It suppresses the ionization of the analyte's carboxylic acid group (pKa ~4-4.5), converting it to its neutral, more hydrophobic form. This ensures consistent retention and prevents severe peak tailing, a common issue with acidic compounds on silica-based columns.
-
Detection (UV at 230 nm) : The analyte's aromatic rings provide strong chromophores. A wavelength of 230 nm is chosen as it typically offers a robust response for benzoic acid derivatives while minimizing interference from common solvents.[9]
Protocol: HPLC-UV Analysis
Objective : To determine the purity and concentration of this compound.
Materials :
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (≥98%)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
Instrumentation & Conditions :
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance e2695, or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 230 nm |
Procedure :
-
Standard Preparation :
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent). This yields a stock solution of ~100 µg/mL.
-
Perform serial dilutions with the diluent to prepare a calibration curve (e.g., 50, 25, 10, 5, 1 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh the sample to achieve a theoretical concentration of ~25 µg/mL in the final solution.
-
Dissolve in the diluent, using sonication if necessary, in a suitable volumetric flask.
-
-
System Suitability :
-
Inject the ~25 µg/mL standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 1.5.
-
-
Analysis :
-
Inject the diluent (blank), followed by the calibration standards, and then the sample solutions.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of the sample from the calibration curve using linear regression.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of carboxylic acids like this compound is problematic. The high polarity of the carboxylic acid group leads to strong interactions with active sites in the GC system, resulting in poor peak shape and potential sample loss.[10] To overcome this, derivatization is mandatory.
The Necessity of Derivatization
Derivatization converts the polar -COOH group into a less polar, more volatile ester or silyl ester. This chemical modification dramatically improves chromatographic performance. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. It replaces the acidic proton with a non-polar trimethylsilyl (TMS) group.[11]
Protocol: GC-MS Analysis
Objective : To confirm the identity and quantify trace levels of this compound.
Materials :
-
Prepared standard/sample solutions in a volatile solvent (e.g., ACN, Ethyl Acetate).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Pyridine or Acetonitrile (anhydrous).
-
GC vials with inserts.
Instrumentation & Conditions :
| Parameter | Recommended Setting |
| GC System | Agilent 7890B with 5977B MSD, or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or Split 10:1 for high concentrations) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
Procedure :
-
Derivatization :
-
Transfer 100 µL of the sample or standard solution into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine (or ACN) and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[10]
-
Cool to room temperature before injection.
-
-
Analysis :
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Acquire data in Full Scan mode to identify the TMS-derivatized peak and obtain its mass spectrum. The molecular ion [M]+ should be at m/z 318 (246 - 1 + 73). Key fragments would include loss of methyl (m/z 303) and the tropylium ion from the benzyl group.
-
For quantification, switch to SIM mode, monitoring characteristic ions for the analyte and an internal standard if used.
-
Structural Confirmation by NMR Spectroscopy
NMR is the gold standard for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR will provide definitive confirmation of the isomeric substitution pattern and overall structure.
Expected Spectral Features
-
¹H NMR : The spectrum will be complex due to the two substituted benzene rings. Key expected signals include:
-
A singlet for the benzylic -CH₂- protons (~5.1 ppm).
-
Multiple signals in the aromatic region (7.0 - 8.0 ppm) corresponding to the eight aromatic protons. The splitting patterns will be characteristic of the 1,3-disubstitution on both rings.
-
A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR : Will show 14 distinct carbon signals (unless there is accidental overlap). Key signals include:
-
The benzylic carbon (~70 ppm).
-
The carboxylic carbon (~167 ppm).
-
Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
-
Protocol: NMR Sample Preparation
Objective : To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.
Materials :
-
This compound sample (~5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
Procedure :
-
Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids as it solubilizes them well and the acidic proton is usually observed).
-
Cap the tube and invert several times to dissolve the sample. Gentle warming or vortexing can be used to aid dissolution.
-
Place the NMR tube in the spectrometer and acquire the spectra according to standard instrument procedures.[12][13]
References
-
Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
-
Veeprho. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid | CAS 405-85-6. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Safinamide-impurities. Retrieved from [Link]
-
AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]
-
ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]
-
Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Retrieved from [Link]
- Google Patents. (2019). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
PubMed. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]
-
ResearchGate. (2016). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet - SRM 350c Benzoic Acid. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]
-
DFG. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
MDPI. (2024). The Effects of Exogenous Benzoic Acid on the Physicochemical Properties, Enzyme Activities and Microbial Community Structures of Perilla frutescens Inter-Root Soil. Retrieved from [Link]
-
ResearchGate. (2022). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Lewandowski, W., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. Retrieved from [Link]
-
ATB. (n.d.). 3-Ethylbenzoicacid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Retrieved from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2019). GC–MS analysis and antimicrobial activity of various solvent extracts from Simarouba glauca leaves. Retrieved from [Link]
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Application Note and Protocol for the Synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
For Research Purposes
Abstract
This document provides a comprehensive guide for the synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid, a key intermediate in various research and development applications, including its relevance as a potential metabolite or building block in medicinal chemistry.[1] The protocol herein details a robust two-step synthetic route commencing with the esterification of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with ester hydrolysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction
This compound and its isomers are significant in pharmaceutical research. For instance, the related compound 4-[(3-Fluorobenzyl)oxy]benzoic acid is a known metabolite of Safinamide, a treatment for Parkinson's disease.[1] The strategic placement of the fluorobenzyl ether moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The fluorine atom, in particular, can enhance metabolic stability and binding affinity to biological targets.[2] This application note provides a detailed, reliable method for the laboratory-scale synthesis of the 3-substituted isomer for research applications.
The synthetic strategy is based on a classical and reliable approach: initial protection of the carboxylic acid functionality of 3-hydroxybenzoic acid via esterification, followed by the formation of the ether linkage using a Williamson ether synthesis, and concluding with deprotection (hydrolysis) to yield the final product. This multi-step approach is often necessary to prevent the acidic proton of the carboxylic acid from interfering with the base-mediated ether synthesis.
Reaction Scheme Overview
Caption: Overall two-step synthetic workflow.
PART 1: Synthesis Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Hazards | Supplier Recommendation |
| 3-Hydroxybenzoic acid | 99-06-9 | 138.12 | Skin/eye irritant | Sigma-Aldrich |
| Methanol (anhydrous) | 67-56-1 | 32.04 | Flammable, Toxic | Fisher Scientific |
| Sulfuric acid (concentrated) | 7664-93-9 | 98.08 | Corrosive, Severe skin/eye damage | VWR |
| Methyl 3-hydroxybenzoate | 19438-10-9 | 152.15 | Harmful if swallowed, Skin/eye/respiratory irritant[3] | Acros Organics |
| 3-Fluorobenzyl bromide | 456-41-7 | 189.03 | Combustible liquid, Causes severe skin burns and eye damage, Lachrymator[4][5] | Alfa Aesar |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 | Skin/eye irritant | J.T. Baker |
| Acetone (anhydrous) | 67-64-1 | 58.08 | Highly flammable | EMD Millipore |
| Sodium hydroxide | 1310-73-2 | 40.00 | Corrosive, Severe skin/eye damage | Sigma-Aldrich |
| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | Corrosive, Severe skin/eye damage | Fisher Scientific |
| Ethyl acetate | 141-78-6 | 88.11 | Flammable, Eye irritant | VWR |
| Hexanes | 110-54-3 | 86.18 | Flammable, Skin/respiratory irritant | EMD Millipore |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - | Acros Organics |
Step 1: Esterification of 3-Hydroxybenzoic Acid to Methyl 3-hydroxybenzoate
Causality: The carboxylic acid group is protected as a methyl ester to prevent it from reacting with the base used in the subsequent Williamson ether synthesis. Concentrated sulfuric acid acts as a catalyst for this Fischer esterification reaction.[6]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).
-
Add anhydrous methanol (100 mL) and stir until the solid is dissolved.
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as a solid, which can be used in the next step without further purification if TLC shows high purity.
Step 2: Williamson Ether Synthesis of Methyl 3-hydroxybenzoate
Causality: This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by the reaction of the hydroxyl group of methyl 3-hydroxybenzoate with a base (potassium carbonate), acts as a nucleophile and attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide leaving group.[7][8][9] Acetone is a suitable polar aprotic solvent for this reaction.[6]
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-hydroxybenzoate (from Step 1, ~72.4 mmol), anhydrous potassium carbonate (15.0 g, 108.5 mmol), and anhydrous acetone (150 mL).
-
Add 3-fluorobenzyl bromide (15.1 g, 80.0 mmol) to the suspension.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude methyl 3-[(3-fluorobenzyl)oxy]benzoate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Hydrolysis of Methyl 3-[(3-fluorobenzyl)oxy]benzoate
Causality: The methyl ester is hydrolyzed under basic conditions (saponification) to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.[6][10]
Protocol:
-
Dissolve the crude or purified methyl 3-[(3-fluorobenzyl)oxy]benzoate (from Step 2) in a mixture of methanol (100 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Add sodium hydroxide (4.3 g, 107.5 mmol) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure this compound.[11]
PART 2: Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Melting Point: Determine the melting point of the recrystallized product.
-
Spectroscopy:
PART 3: Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: All steps should be performed in a well-ventilated fume hood.[16]
-
Reagent Handling:
-
3-Fluorobenzyl bromide is a lachrymator and corrosive.[4] It should be handled with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.[5]
-
Concentrated acids and bases (sulfuric acid, hydrochloric acid, sodium hydroxide) are highly corrosive and should be handled with appropriate care.[4]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Detailed step-by-step synthesis workflow.
References
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
ACS Analytical Chemistry. (2019). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]
-
ScienceDirect. (2018). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-hydroxy-4-fluorobenzoic acid.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid.
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
MDPI. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. Retrieved from [Link]
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxybenzoate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
NJ.gov. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]
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The Strategic Incorporation of Fluorinated Benzoic Acids in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Unique Privileges of Fluorine in Drug Design
The strategic introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—confer a multitude of advantages upon a drug candidate. These benefits can include enhanced metabolic stability, improved lipophilicity and membrane permeability, modulated acidity (pKa) of nearby functional groups, and increased binding affinity to biological targets.[1][2] When this powerful element is incorporated into the benzoic acid scaffold, a well-established "privileged structure" in medicinal chemistry, a versatile and highly valuable class of compounds emerges: the fluorinated benzoic acids.
This technical guide provides an in-depth exploration of the applications of fluorinated benzoic acids in drug discovery and development. It is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols.
Modulating Physicochemical Properties: The Impact of Fluorine on Benzoic Acid
The substitution of hydrogen with fluorine on the benzoic acid ring can profoundly alter its electronic properties, which in turn influences its acidity and interaction with biological targets. The strong electron-withdrawing nature of fluorine generally increases the acidity of the carboxylic acid group, thereby lowering its pKa. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Below is a comparative table of pKa values for benzoic acid and several of its fluorinated derivatives, illustrating the impact of the position and number of fluorine substituents.
| Compound | pKa | Reference(s) |
| Benzoic Acid | 4.20 | [3] |
| 2-Fluorobenzoic Acid | 3.27 | [4] |
| 3-Fluorobenzoic Acid | 3.87 | [4] |
| 4-Fluorobenzoic Acid | 4.14 | [4] |
| 2,4-Difluorobenzoic Acid | - | [5] |
| 3,5-Difluorobenzoic Acid | 3.57 | [4] |
| 2,3,4,5-Tetrafluorobenzoic Acid | - | [6] |
| Pentafluorobenzoic Acid | - | [7] |
Note: pKa values can vary slightly depending on the experimental conditions. The data presented here is for comparative purposes.
The observed trends in pKa can be rationalized by considering the interplay of inductive and resonance effects of the fluorine substituent(s).[4] This ability to fine-tune the acidity of the carboxylic acid moiety is a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Therapeutic Applications of Fluorinated Benzoic Acids
The versatility of the fluorinated benzoic acid scaffold has led to its incorporation into a wide array of therapeutic agents, including those with antibacterial, anti-inflammatory, and anticancer properties.
Anti-inflammatory Agents: The Case of Diflunisal
A prominent example of a successful drug featuring a fluorinated benzoic acid moiety is Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID).[8] Diflunisal is a derivative of salicylic acid and functions by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[9][10]
Experimental Protocol 1: Synthesis of Diflunisal (A Representative Suzuki Coupling Approach)
This protocol outlines a one-step synthesis of Diflunisal via a Suzuki cross-coupling reaction.[8]
Materials:
-
5-Bromosalicylic acid
-
2,4-Difluorophenylboronic acid
-
Palladium-diamine complex (catalyst)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add 5-bromosalicylic acid (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and the palladium-diamine complex (0.01 mmol).
-
Add DMF (5 mL) and toluene (2 mL) to the vessel.
-
Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Diflunisal.
Causality Behind Experimental Choices:
-
Palladium-diamine complex: This catalyst is chosen for its efficiency and stability in Suzuki coupling reactions, particularly with aryl bromides.[8]
-
Sodium carbonate: Acts as a base to activate the boronic acid for transmetalation.
-
DMF/Toluene solvent system: Provides a high-boiling medium suitable for the reaction temperature and helps to solubilize the reactants.
-
High temperature (150 °C): Necessary to drive the reaction to completion, especially with potentially less reactive aryl halides.[8]
Enzyme Inhibition and Anticancer Applications
Fluorinated benzoic acids are also valuable scaffolds for the design of enzyme inhibitors. The fluorine atom can participate in favorable interactions within the enzyme's active site, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.
A well-known example of a drug that, while not a benzoic acid itself, utilizes a fluorinated phenyl group for its activity is Celecoxib, a selective COX-2 inhibitor.[10][11] The trifluoromethyl group on one of the phenyl rings is crucial for its selectivity and binding to the COX-2 enzyme.[11]
The selective inhibition of COX-2 by drugs like Celecoxib reduces the production of prostaglandins that mediate inflammation and pain, while having a lesser effect on the constitutively expressed COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining.[9][12]
Metabolic Stability and Bioisosterism
One of the most significant advantages of incorporating fluorine into a drug candidate is the enhancement of its metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[13] This "metabolic switching" strategy involves replacing a metabolically labile hydrogen atom with a fluorine atom, thereby blocking a major route of metabolism and increasing the drug's half-life and bioavailability.
Furthermore, the fluorinated benzoic acid moiety can serve as a bioisostere for other functional groups.[14][15][16] Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve the drug's overall profile.[14] For instance, a carboxylic acid group can be replaced with a fluorinated alcohol or other acidic fluorinated groups to modulate properties like acidity, lipophilicity, and membrane permeability while maintaining the necessary interactions with the biological target.[14][15]
Key Experimental Protocols for Synthesis
The synthesis of fluorinated benzoic acids is a critical aspect of their application. Below are detailed protocols for the preparation of two important building blocks.
Experimental Protocol 2: Synthesis of 3-Bromo-4-fluorobenzoic Acid
This protocol is adapted from a patented method and provides a route to a versatile intermediate.[17]
Materials:
-
4-Fluorophenol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
Procedure:
-
In a four-necked reaction flask equipped with a stirrer, thermometer, gas inlet, and condenser, dissolve 4-fluorophenol (15 g) and potassium hydroxide (11.2 g) in distilled water (50 mL) at room temperature (20°C).[6]
-
Heat the solution to a temperature between 40-60°C.[6]
-
Bubble carbon dioxide gas through the reaction mixture for 2 hours.[6]
-
After 2 hours, stop the flow of carbon dioxide.
-
Carefully and slowly add concentrated sulfuric acid (20 mL of a 0.98 mol/L solution) dropwise to the reaction mixture over 5 minutes with continuous stirring.[6]
-
Increase the temperature to 110-120°C and reflux the mixture for 4 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers and wash them with a saturated sodium chloride solution (3 x 30 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude 3-hydroxy-4-fluorobenzoic acid can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Kolbe-Schmitt Reaction: This protocol utilizes a variation of the Kolbe-Schmitt reaction, where the phenoxide ion is carboxylated with CO₂. The subsequent acidic workup and heating facilitate the formation of the benzoic acid.[17]
-
Potassium Hydroxide: Used to deprotonate the phenol, forming the more reactive phenoxide ion.
-
Sulfuric Acid: Neutralizes the reaction mixture and protonates the carboxylate to form the final carboxylic acid product.
-
Reflux Conditions: The elevated temperature is necessary to drive the carboxylation and subsequent rearrangement to the desired product.
Conclusion and Future Perspectives
Fluorinated benzoic acids represent a privileged class of scaffolds in medicinal chemistry, offering a powerful toolkit for the modern drug hunter. The strategic incorporation of fluorine allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, leading to the development of safer and more effective drugs. The synthetic methodologies for accessing these valuable building blocks are continually improving, making them more accessible for a wide range of applications. As our understanding of the intricate roles of fluorine in drug-receptor interactions and metabolic pathways deepens, the innovative application of fluorinated benzoic acids is poised to continue to drive the discovery of the next generation of therapeutics.
References
- Milne, G. W., Goldman, P., & Holtzman, J. L. (1968). The metabolism of 2-fluorobenzoic acid. II. Studies with 18-O2. Journal of Biological Chemistry, 243(20), 5374–5376.
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents. (n.d.).
- Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
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(a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and... - ResearchGate. (n.d.). Retrieved from [Link]
- A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google Patents. (n.d.).
-
Scheme 2. Five step synthesis of Difl unisal by Jones et al. - ResearchGate. (n.d.). Retrieved from [Link]
-
pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (n.d.). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(19), 10637–10678.
-
Structure property relationships of fluorinated carboxylic acid bioisosteres | Request PDF. (n.d.). Retrieved from [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. (n.d.). Retrieved from [Link]
-
COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. (n.d.). Retrieved from [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. (n.d.). Retrieved from [Link]
- Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396–1401.
-
Cyclooxygenase-2 inhibitor - Wikipedia. (n.d.). Retrieved from [Link]
-
Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols - Taylor & Francis. (n.d.). Retrieved from [Link]
-
One step synthesis of Diflunisal using a Pd-diamine complex - ResearchGate. (n.d.). Retrieved from [Link]
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Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved from [Link]
-
Synthesis of Diflunisal - Chempedia - LookChem. (n.d.). Retrieved from [Link]
-
A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate - PMC - NIH. (n.d.). Retrieved from [Link]
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
-
Structure property relationships of fluorinated carboxylic acid bioisosteres - PubMed. (n.d.). Retrieved from [Link]
- CN106496014A - A kind of preparation method of diflunisal - Google Patents. (n.d.).
-
First-Principles Calculation of pKa Values for Organic Acids in Nonaqueous Solution. (n.d.). Retrieved from [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. (n.d.). Retrieved from [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related molecules. My goal is to provide not just a protocol, but a deeper understanding of the reaction dynamics, enabling you to troubleshoot challenges effectively and optimize your synthetic strategy. We will explore the common three-step approach: ester protection, Williamson ether synthesis, and saponification, focusing on the critical parameters and potential pitfalls at each stage.
Synthetic Overview: A Three-Step Strategy
The most reliable and common route to this compound involves a three-step sequence. Direct etherification of 3-hydroxybenzoic acid is problematic due to the acidity of the carboxylic acid proton, which would be deprotonated by the base intended for the phenol, consuming reagents and preventing the desired reaction. Therefore, a protection-reaction-deprotection strategy is employed.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the initial esterification of 3-hydroxybenzoic acid a critical first step?
The Williamson ether synthesis requires a strong base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide. The carboxylic acid proton (pKa ~4) is significantly more acidic than the phenolic proton (pKa ~10). Without protection, the base would preferentially deprotonate the carboxylic acid, forming a carboxylate that is unreactive towards the intended Sₙ2 reaction. Esterification masks the acidic carboxylic proton, allowing the selective deprotonation of the phenol in the subsequent step.
Q2: What are the most critical parameters for the Williamson ether synthesis step?
This Sₙ2 reaction is highly dependent on several factors:
-
Choice of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a common and effective choice as it is strong enough to deprotonate the phenol but minimizes side reactions.[1] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.[2]
-
Solvent: A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is required. These solvents solvate the cation of the base (e.g., K⁺), leaving a more reactive "naked" phenoxide anion, which accelerates the Sₙ2 reaction.[3]
-
Leaving Group: The reactivity of the 3-fluorobenzyl halide is critical. The order of reactivity for the leaving group is I > Br > Cl. 3-Fluorobenzyl bromide is often a good compromise between reactivity and cost/stability.
Q3: I see byproducts in my final product. What are the likely side reactions?
The most common side reactions are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired). Higher temperatures can favor C-alkylation.[4]
-
Elimination (E2): While less common with primary benzylic halides, using a hindered or strong base at high temperatures can lead to the formation of an alkene from the alkyl halide.[3][5]
-
Unreacted Starting Materials: Incomplete reaction due to impure reagents, insufficient reaction time, or suboptimal temperature will lead to the presence of starting materials in your crude product.
Troubleshooting Guide
Problem 1: My initial esterification reaction (Step 1) has a low yield.
-
Causality: Fischer esterification is an equilibrium-controlled reaction. To drive it towards the product, the water byproduct must be removed. Furthermore, the reaction rate is dependent on effective catalysis.
-
Solutions:
-
Water Removal: Use a Dean-Stark apparatus during reflux to physically remove water as it forms. Alternatively, using a large excess of methanol can shift the equilibrium towards the product.
-
Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl) is used.[6]
-
Reaction Time: This reaction can be slow. Monitor progress by TLC until the starting material is consumed (typically 8-24 hours).[1][6]
-
Workup: During the aqueous workup, washing with a saturated sodium bicarbonate solution is crucial to remove any unreacted 3-hydroxybenzoic acid and the acid catalyst, simplifying purification.[6]
-
Problem 2: The Williamson ether synthesis (Step 2) is sluggish or fails to go to completion.
-
Causality: This indicates a problem with nucleophile generation or the Sₙ2 reaction conditions. The phenoxide may not be forming efficiently, or the electrophile is not sufficiently reactive.
-
Solutions:
-
Reagent Quality: Ensure all reagents and solvents are anhydrous. The phenoxide is a strong base and will be quenched by water.[2][7]
-
Base Strength & Stoichiometry: Use finely powdered and dried K₂CO₃ to maximize surface area. Ensure at least 1.5-2.0 equivalents are used. If the reaction still fails, consider a stronger base like NaH, but use an anhydrous solvent like DMF or THF.
-
Catalytic Iodide: If using 3-fluorobenzyl chloride, the reaction can be slow. Add a catalytic amount (0.1 eq.) of sodium or potassium iodide. The iodide will displace the chloride via the Finkelstein reaction to form the more reactive 3-fluorobenzyl iodide in situ.
-
Temperature: While higher temperatures increase the rate, they can also promote side reactions. A moderate temperature of 60-80 °C is typically effective.[8]
-
Problem 3: My final saponification (Step 3) is incomplete.
-
Causality: Ester hydrolysis requires a sufficient excess of base and enough time to completely cleave the ester. The biphasic nature of the reaction (organic ester, aqueous base) can also limit the reaction rate.
-
Solutions:
-
Co-solvent: Use a mixture of water and a water-miscible organic solvent like methanol or ethanol.[9][10] This creates a homogeneous solution, increasing the rate of hydrolysis.
-
Sufficient Base and Time: Use a significant excess of NaOH or KOH (e.g., 3-5 equivalents) and increase the reflux time. Monitor the reaction by TLC until the starting ester spot has completely disappeared.[11]
-
Temperature: Ensure the reaction is brought to a steady reflux to provide adequate energy for the reaction.
-
Problem 4: I am having difficulty purifying the final product.
-
Causality: The crude product may contain unreacted starting ester or byproducts from C-alkylation. The physical properties of these compounds can be very similar to the desired product.
-
Solutions:
-
Acidification: After hydrolysis, ensure the solution is acidified to a pH of 1-2 with concentrated HCl to fully protonate the carboxylate and precipitate the product.[11][12]
-
Recrystallization: This is the most effective method for purifying the final acid. Conventional methods for purifying benzoic acid derivatives often involve recrystallization from hot water or aqueous ethanol.[13] Experiment with different solvent systems (e.g., ethanol/water, acetone/hexane) to find the optimal conditions for precipitating the pure product while leaving impurities in the mother liquor.
-
Extraction: If unreacted ester remains, it can be removed by dissolving the crude product in a base like NaOH, extracting the neutral ester with a solvent like ethyl acetate, and then re-precipitating the desired acid with HCl.
-
Detailed Experimental Protocols
Protocol 1: Esterification of 3-Hydroxybenzoic Acid
-
To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq.).
-
Add methanol (approx. 10 mL per gram of acid) and a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq.).
-
Reflux the mixture for 8-12 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can often be used without further purification.
Protocol 2: Williamson Ether Synthesis
-
In a dry flask under an inert atmosphere, combine methyl 3-hydroxybenzoate (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetone or DMF (approx. 15 mL per gram of ester).
-
Add 3-fluorobenzyl bromide (1.1 eq.) to the stirred suspension.
-
Heat the mixture to reflux (for acetone) or to 80 °C (for DMF) for 6-12 hours, monitoring by TLC.[8]
-
Cool the reaction, filter off the K₂CO₃, and rinse the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude methyl 3-[(3-fluorobenzyl)oxy]benzoate. This can be purified by column chromatography if necessary.
Protocol 3: Saponification to Final Product
-
Dissolve the crude methyl 3-[(3-fluorobenzyl)oxy]benzoate (1.0 eq.) in a mixture of methanol and 10% aqueous NaOH (e.g., 2:1 v/v). Use a 3-5 molar excess of NaOH.[9]
-
Reflux the solution for 2-4 hours, monitoring the disappearance of the starting material by TLC.[11]
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to pH ~2 with concentrated HCl while stirring in an ice bath.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield this compound.
Data Summary
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
| 1. Esterification | 3-Hydroxybenzoic acid, MeOH, H₂SO₄ | Methanol | Reflux | 8 - 12 | 85 - 95% |
| 2. Ether Synthesis | Methyl 3-hydroxybenzoate, 3-Fluorobenzyl bromide, K₂CO₃ | Acetone/DMF | 60 - 80 | 6 - 12 | 80 - 90% |
| 3. Saponification | Ester intermediate, NaOH | MeOH / H₂O | Reflux | 2 - 4 | >90% |
Mechanistic Visualization
Caption: Competing pathways in the alkylation of a phenoxide intermediate.
References
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Kappe, C. O., et al. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
-
Ghare, A., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
Cilibrizzi, A., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Braekman, J. C., et al. (1998). 2-AMINO-3-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Khan, M. N. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
- Google Patents. (2018). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
Wang, L., et al. (2019). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway. ScienceDirect. [Link]
- Google Patents. (1966). US3235588A - Purification of benzoic acid.
-
WIPO Patentscope. (2018). WO2018121050 - PREPARATION METHOD FOR 3-CYANO-4-HYDROXYBENZOIC ACID METHYL ESTER. WIPO Patentscope. [Link]
-
Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Gogate, P. R., & Pandit, A. B. (2001). Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters. PubMed. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Pharmaffiliates. [Link]
-
askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. askIITians. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Rasayan Journal of Chemistry. (2010). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Zenodo. (1993). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. PrepChem.com. [Link]
-
Filo. (2025). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE. Filo. [Link]
-
NIH. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. NIH. [Link]
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Technical Support Center: Synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information provided herein is grounded in established chemical principles and field-proven insights to ensure your success.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3][4] In this process, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide, displacing the bromide leaving group to form the desired ether linkage.
Caption: SN2 mechanism for the Williamson ether synthesis of the target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting materials. What went wrong?
Low conversion is the most common issue and can stem from several factors. Let's break down the possibilities.
A. Incomplete Deprotonation of 3-Hydroxybenzoic Acid
-
Causality: The first step is the deprotonation of the phenolic hydroxyl group. If the base is not strong enough or used in insufficient quantity, a significant portion of the 3-hydroxybenzoic acid will remain unreacted, unable to act as a nucleophile. The phenolic proton is significantly more acidic (pKa ≈ 4) than the carboxylic acid proton (pKa ≈ 4).[5][6][7] However, a sufficiently strong base is needed to ensure complete and irreversible deprotonation to drive the reaction forward.
-
Solution:
-
Choose a Stronger Base: While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often more effective as they irreversibly deprotonate the alcohol.
-
Verify Stoichiometry: Use at least two equivalents of base. The first equivalent deprotonates the more acidic carboxylic acid proton, and the second deprotonates the phenolic hydroxyl to generate the required nucleophile.
-
Ensure Anhydrous Conditions: If using highly reactive bases like NaH, ensure your solvent is anhydrous. Water will quench the base, rendering it ineffective.
-
B. Poor Reactivity or Inappropriate Reaction Conditions
-
Causality: The SN2 reaction rate is highly dependent on temperature, solvent, and the nature of the leaving group. Insufficient energy (low temperature) or a suboptimal solvent can dramatically slow the reaction.[3]
-
Solution:
-
Increase Temperature: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C, to ensure a reasonable reaction rate.[3][8] Refluxing in a suitable solvent is common.
-
Optimize Solvent Choice: The ideal solvent for an SN2 reaction is polar and aprotic. Solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the base but leave the nucleophilic anion relatively free and highly reactive.[2][3] Protic solvents like ethanol can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[3]
-
Confirm Alkyl Halide Reactivity: Benzyl bromides are generally very reactive in SN2 reactions. Ensure your 3-fluorobenzyl bromide has not degraded during storage.[9][10] If using an alkyl chloride, a longer reaction time or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction) can increase the rate by generating the more reactive alkyl iodide in situ.[11]
-
C. Competing Side Reactions
-
Causality: Although the primary benzylic halide is not prone to elimination, other side reactions can occur.[3][4] With phenoxides, there is a possibility of C-alkylation (alkylation on the aromatic ring) in addition to the desired O-alkylation, though this is usually a minor pathway under standard conditions.[2][8]
-
Solution:
-
Control Temperature: Excessively high temperatures can sometimes promote side reactions. Stick to the recommended range of 50-100 °C.
-
Solvent Effects: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor the desired O-alkylation.
-
Caption: Troubleshooting flowchart for low reaction yield.
Q2: My final product is impure. How can I improve the purification process?
A. Ineffective Work-up
-
Causality: The work-up procedure is critical for removing inorganic salts, unreacted base, and water-soluble impurities. An improper work-up will carry these impurities into the final product.
-
Solution:
-
Quench and Acidify: After the reaction is complete, cool the mixture and quench any remaining reactive species by carefully adding water.[8] Then, acidify the aqueous solution with an acid like HCl to a pH of ~1-2.[12] This ensures that the carboxylic acid group of your product (and any unreacted 3-hydroxybenzoic acid) is protonated, making it soluble in organic solvents.
-
Thorough Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[8] Combine the organic layers.
-
Wash the Organic Layer: Wash the combined organic layers with water to remove any remaining water-soluble impurities, followed by a wash with brine to facilitate the removal of water from the organic phase.[8][11]
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before concentrating the solvent.[8][11]
-
B. Recrystallization vs. Chromatography
-
Causality: The choice of purification method depends on the nature of the impurities. If the main impurity is unreacted 3-hydroxybenzoic acid, recrystallization may be effective. If other organic byproducts are present, column chromatography might be necessary.
-
Solution:
-
Recrystallization: This is a good first choice for purifying solid products.[13] Experiment with different solvent systems (e.g., ethanol/water, toluene) to find conditions where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the standard alternative.[11] Use a solvent system (e.g., a hexane/ethyl acetate gradient) determined by thin-layer chromatography (TLC) analysis to separate your product from impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the best base to use for this synthesis? A: For robust and high-yield synthesis, a strong, non-nucleophilic base like sodium hydride (NaH) is an excellent choice because it deprotonates the hydroxyl group irreversibly. Potassium carbonate (K₂CO₃) is a milder, easier-to-handle alternative, but may require higher temperatures and longer reaction times to drive the reaction to completion.
Q: Can I use Phase-Transfer Catalysis (PTC) for this reaction? A: Yes, PTC is an excellent method for this synthesis.[14] It allows the reaction to be run in a two-phase system (e.g., toluene and aqueous NaOH), avoiding the need for expensive anhydrous solvents. A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be used to transport the phenoxide from the aqueous phase to the organic phase to react with the benzyl bromide.[3] This often leads to milder reaction conditions and easier work-ups.[14]
Q: How do I monitor the progress of the reaction? A: Thin-layer chromatography (TLC) is the most effective way to monitor the reaction.[11] Spot the reaction mixture on a TLC plate alongside your starting materials (3-hydroxybenzoic acid and 3-fluorobenzyl bromide). As the reaction proceeds, you will see the starting material spots diminish and a new spot corresponding to your product appear. The reaction is complete when the limiting reagent spot has disappeared.
Q: My 3-fluorobenzyl bromide is a yellow liquid. Can I still use it? A: 3-Fluorobenzyl bromide should be a clear, colorless to light yellow liquid.[9][10] A significant yellow or brown color may indicate decomposition, which can lead to lower yields and side products. If in doubt, it is best to purify the bromide by distillation or use a fresh bottle.
Protocols and Data
General Experimental Workflow
Caption: General experimental workflow for the synthesis.
Protocol 1: Synthesis using Sodium Hydride in DMF
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq).
-
Deprotonation: Add anhydrous DMF to the flask, followed by the portion-wise addition of sodium hydride (60% dispersion in mineral oil, 2.2 eq) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Alkylation: Slowly add a solution of 3-fluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.[11]
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Acidify the aqueous solution to pH ~2 with 1M HCl.
-
Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Tables
Table 1: Properties of Key Reactants
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |
| 3-Hydroxybenzoic Acid | 138.12[15] | - | White solid; pKa₁ (COOH) ≈ 4.08, pKa₂ (OH) ≈ 9.9 |
| 3-Fluorobenzyl Bromide | 189.03 | 1.541[9] | Colorless to yellow liquid; lachrymatory[9][10] |
Table 2: Comparison of Common Bases and Solvents
| Base | pKa of Conj. Acid | Solvent | Dielectric Constant | Type | Rationale |
| Sodium Hydride (NaH) | ~35 | DMF | 36.7 | Polar Aprotic | Strong, irreversible deprotonation; excellent for high yield. |
| Potassium tert-Butoxide | ~19 | THF | 7.6 | Aprotic | Strong base, good solubility in organic solvents. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Acetonitrile | 37.5 | Polar Aprotic | Milder, less hazardous, but may require higher temp/time.[2] |
| Sodium Hydroxide (NaOH) | ~15.7 | Water/Toluene | 80.1 / 2.4 | PTC System | Ideal for Phase-Transfer Catalysis, avoids anhydrous solvents.[14] |
References
- Benchchem. (n.d.). Synthesis of 3-Fluorobenzoyl-CoA for Research Applications.
- ARKIVOC. (n.d.). Unexpected course of a Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide CAS#: 456-41-7.
- Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Osunstate. (n.d.). Mastering The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- ScienceDirect. (n.d.). Synthesis and evaluation of novel N-3-benzimidazolephenylbisamide derivatives for antiproliferative and hedgehog pathway.
- PubChem. (n.d.). 3-Fluorobenzyl bromide.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Synthesized 3-Fluorobenzoyl-CoA.
- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide 456-41-7.
- Human Metabolome Database. (2006, May 22). Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466).
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- PubChem. (n.d.). 3-Hydroxybenzoic Acid.
- Sigma-Aldrich. (n.d.). 3-Fluorobenzyl bromide 99 456-41-7.
- Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid.
- PubMed Central. (n.d.). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review.
- ChemicalBook. (n.d.). 3-Fluorobenzyl bromide - Safety Data Sheet.
- FooDB. (2010, April 8). Showing Compound 3-Hydroxybenzoic acid (FDB010507).
- Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS.
- ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Wikipedia. (n.d.). 3-Hydroxybenzoic acid.
- PubMed Central. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- ChemicalBook. (n.d.). 3-Hydroxybenzoic acid 99-06-9.
Sources
- 1. byjus.com [byjus.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Showing Compound 3-Hydroxybenzoic acid (FDB010507) - FooDB [foodb.ca]
- 7. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Fluorobenzyl bromide CAS#: 456-41-7 [m.chemicalbook.com]
- 10. 3-Fluorobenzyl bromide | 456-41-7 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
Welcome to the technical support center for the synthesis of 3-[(3-fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Drawing from established synthetic methodologies and analytical practices, this document provides in-depth, field-proven insights to ensure the integrity and purity of your final product.
I. Synthetic Overview: The Williamson Ether Synthesis
The most prevalent and industrially scalable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 3-hydroxybenzoic acid reacts with 3-fluorobenzyl chloride (or bromide) to form the desired ether linkage.
The reaction is typically carried out in a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). These bases are crucial for deprotonating the phenolic hydroxyl group of 3-hydroxybenzoic acid, thereby generating the nucleophilic phenoxide.
Caption: General workflow of the Williamson ether synthesis for this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common impurities.
FAQ 1: My final product shows the presence of unreacted starting materials. How can I drive the reaction to completion?
Root Cause Analysis:
The presence of unreacted 3-hydroxybenzoic acid or 3-fluorobenzyl chloride in your final product typically indicates an incomplete reaction. Several factors can contribute to this:
-
Insufficient Base: The base is critical for deprotonating the 3-hydroxybenzoic acid. If the base is not strong enough, not present in a sufficient stoichiometric amount, or is of poor quality (e.g., hydrated potassium carbonate), the concentration of the reactive phenoxide will be low, slowing down the reaction.
-
Reaction Time and Temperature: The Williamson ether synthesis is sensitive to both time and temperature. Insufficient reaction time or a temperature that is too low will result in an incomplete conversion.
-
Poor Solubility: If the starting materials are not well-dissolved in the chosen solvent, the reaction will be slow and inefficient.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Optimize Base and Stoichiometry | Ensure the use of an anhydrous base, such as freshly dried potassium carbonate. A slight excess of the base (e.g., 1.5-2.0 equivalents) can help drive the reaction to completion. For more stubborn reactions, a stronger base like sodium hydride may be considered, although this requires stricter anhydrous conditions. |
| Increase Reaction Temperature and Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. Refluxing the reaction mixture is a common practice to ensure completion. |
| Solvent Selection | Use a polar aprotic solvent like DMF or acetonitrile, which are known to effectively dissolve the reactants and facilitate the S(_N)2 reaction. |
FAQ 2: I've identified an impurity with a mass corresponding to a di-benzylated product. What is this, and how can I prevent its formation?
Root Cause Analysis:
This impurity is likely 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde , a di-alkylated byproduct.[1] Its formation arises from a competing C-alkylation reaction, where the 3-fluorobenzyl group attaches to the carbon atom of the benzene ring, in addition to the desired O-alkylation.
Caption: Competing O- and C-alkylation pathways in the synthesis.
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (leading to the desired ether) and the carbon atoms of the aromatic ring (leading to C-alkylated byproducts). The reaction conditions play a significant role in determining the O- versus C-alkylation ratio.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Control Reaction Temperature | Higher temperatures can favor C-alkylation. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help minimize the formation of this impurity. |
| Choice of Base and Solvent | The combination of a weaker base (like K₂CO₃) and a polar aprotic solvent (like acetone or DMF) generally favors O-alkylation. Stronger bases and less polar solvents can increase the proportion of C-alkylation. |
| Purification | This di-alkylated impurity often has similar physical and chemical properties to the desired product, making it difficult to remove by simple recrystallization.[1] Purification by column chromatography is often necessary. |
FAQ 3: My NMR spectrum shows signals that are inconsistent with the desired product, possibly indicating an ester impurity. How is this formed and how can it be removed?
Root Cause Analysis:
The carboxylic acid group of 3-hydroxybenzoic acid can also be alkylated by 3-fluorobenzyl chloride under the reaction conditions, leading to the formation of 3-fluorobenzyl 3-[(3-fluorobenzyl)oxy]benzoate . This is a common side reaction in the Williamson ether synthesis when a carboxylic acid is present on the aromatic ring.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale |
| Protecting Group Strategy | For a cleaner reaction, the carboxylic acid group can be protected as an ester (e.g., a methyl or ethyl ester) before performing the Williamson ether synthesis. The protecting group can then be removed by hydrolysis in a subsequent step. |
| Basic Work-up and Extraction | During the work-up, the reaction mixture can be treated with an aqueous base (e.g., NaOH solution). This will hydrolyze the ester impurity back to the desired carboxylic acid product. The product can then be isolated by acidifying the aqueous layer and extracting with an organic solvent. |
III. Analytical and Purification Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A robust HPLC method is essential for monitoring the reaction progress and assessing the purity of the final product.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often necessary to separate the starting materials, product, and various impurities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
This method should provide good separation of the non-polar impurities from the more polar benzoic acid derivative.
Purification by Recrystallization
Recrystallization is an effective method for removing many common impurities.
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. The desired product should crystallize out.
-
Cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
IV. Summary of Common Impurities
| Impurity | Chemical Name | Source | Mitigation/Removal |
| Unreacted Starting Materials | 3-Hydroxybenzoic Acid, 3-Fluorobenzyl Chloride | Incomplete reaction | Optimize reaction conditions (base, temp., time); Purification by recrystallization or column chromatography. |
| Di-alkylated Product | 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde | C-alkylation side reaction | Control reaction temperature; Use appropriate base/solvent; Column chromatography.[1] |
| Ester Byproduct | 3-Fluorobenzyl 3-[(3-fluorobenzyl)oxy]benzoate | Esterification of the carboxylic acid | Protecting group strategy; Basic work-up and extraction. |
| Starting Material Impurities | Isomeric sulfobenzoic acids, benzaldehyde, benzyl alcohol, etc. | Impure starting materials | Use high-purity starting materials; Purification of the final product. |
V. References
-
MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link]
-
PubChem. * (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide*. Available at: [Link]
-
Pharmaffiliates. Safinamide-impurities. Available at: [Link]
-
Veeprho. Safinamide Impurities and Related Compound. Available at: [Link]
-
PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde. Available at: [Link]
-
Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Available at: [Link]
-
ResearchGate. (2020). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available at: [Link]
-
Google Patents. US7419991B2 - 3-[5-(2-fluoro-phenyl)-[2][3][4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Available at:
-
ijarsct. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]
-
Google Patents. CN105799982A - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Available at:
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
Googleapis.com. US Patent 8,278,485 B2. Available at: [Link]
-
Google Patents. CN1251833A - Process for preparing substituted benzoic acid. Available at:
-
PMC. (2019). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Available at: [Link]
-
SynZeal. Safinamide Impurity 5. Available at: [Link]
-
Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Available at: [Link]
-
Google Patents. CN112028754A - A kind of preparation method of safinamide mesylate intermediate. Available at:
Sources
- 1. CN112028754A - A kind of preparation method of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 2. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 3. (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide | C24H24F2N2O2 | CID 57745328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
Technical Support Center: Optimizing HPLC Separation of Benzoic Acid Isomers
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) separation of benzoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Here, we will dissect common problems, explain the underlying chemical principles, and provide robust, field-proven solutions to elevate your chromatographic performance.
Troubleshooting Guide: From Problem to Resolution
This section addresses the most frequent issues encountered during the separation of benzoic acid isomers. Each problem is broken down into its probable causes and a series of systematic solutions.
Problem: Poor or No Resolution Between Isomers
This is the most common challenge, where peaks for different isomers overlap significantly or co-elute as a single peak.
Potential Causes:
-
Inappropriate Mobile Phase pH: The ionization state of the carboxylic acid group is the primary driver of retention in reversed-phase HPLC. If the mobile phase pH is not controlled, slight differences in the pKa of the isomers will not be exploited, leading to poor selectivity.
-
Insufficiently Selective Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicities, a C18 phase may not provide the necessary selectivity.
-
Incorrect Organic Modifier Concentration: The elution strength of the mobile phase may be too high, causing the analytes to elute too quickly without sufficient interaction with the stationary phase.
Recommended Solutions & Protocols:
A. Master the Mobile Phase pH (The Most Critical Factor)
The key to separating acidic compounds like benzoic acid isomers is to control their ionization. The pKa of benzoic acid is approximately 4.2.[1][2] When the mobile phase pH is near the pKa, the molecule exists in a mixture of its ionized (benzoate) and non-ionized (benzoic acid) forms. The non-ionized form is more hydrophobic and will be retained longer on a reversed-phase column.[3] By operating at a pH well below the pKa, you ensure the analytes are in their non-ionized, most retentive state, maximizing the subtle differences in their structures.
Protocol 1: Mobile Phase pH Optimization
-
Starting Point: Prepare a mobile phase with a pH of approximately 2.5-3.0. This is a robust starting point that is at least one pH unit below the pKa of most benzoic acid derivatives, ensuring full protonation (ion suppression).[3][4] A common choice is 0.1% formic acid or phosphoric acid in water.[5][6][7]
-
Buffer Selection: Use a buffer to maintain a stable pH. Formate or phosphate buffers are effective in this pH range.[3] For example, a 20 mM potassium phosphate buffer adjusted to pH 2.5 is an excellent choice.
-
Systematic Adjustment: If resolution is still insufficient, systematically adjust the pH in small increments (e.g., ±0.2 pH units) and observe the change in selectivity. Sometimes, minor pH shifts can dramatically alter the elution order and separation.[8]
-
Solvent Preparation: Mix the aqueous buffer (Solvent A) and organic modifier (Solvent B, e.g., acetonitrile or methanol) in the desired ratio. For example, a starting condition could be 70:30 (A:B).
B. Select a More Discriminating Stationary Phase
While C18 is the workhorse of HPLC, alternative stationary phases can offer different interaction mechanisms that are better suited for aromatic isomers.
| Stationary Phase | Separation Principle & Best Use Case | USP Code |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. Good starting point, but may lack selectivity for isomers. | L1 |
| Phenyl-Hexyl | Offers π-π (pi-pi) interactions between the phenyl rings of the stationary phase and the analytes, in addition to hydrophobic interactions. Excellent for aromatic compounds.[9] | L11 |
| PFP (Pentafluorophenyl) | Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. Highly effective for separating halogenated compounds and positional isomers.[10][11] | L43 |
Workflow: Selecting the Right Column
Caption: Column selection decision workflow.
Problem: Peak Tailing
Peak tailing, where the back of the peak is wider than the front, compromises peak integration and reduces resolution.
Potential Causes:
-
Secondary Silanol Interactions: The most common cause for acidic compounds. Residual, un-capped silanol groups (Si-OH) on the silica surface of the column are acidic and can form strong, unwanted interactions with analytes, causing them to elute slowly and tail.[4][12][13]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the peak to be distorted upon injection.[7][14]
-
Column Degradation: A void at the head of the column or contamination can create alternative flow paths, leading to tailing.[15]
Recommended Solutions:
A. Mitigate Silanol Interactions
-
Lower Mobile Phase pH: Operating at a low pH (e.g., ≤ 3) suppresses the ionization of the silanol groups, minimizing their ability to interact with the benzoic acid analytes.[4] This is often the simplest and most effective solution.
-
Use a Modern, End-Capped Column: High-quality, modern columns are extensively end-capped to shield the residual silanols. If you are using an older column (Type A silica), switching to a modern, high-purity silica column (Type B) can significantly improve peak shape.[4]
-
Consider a Guard Column: A guard column can help by adsorbing strongly retained impurities from the sample that might otherwise accumulate on the analytical column and cause active sites.[15]
B. Optimize Injection and Sample Preparation
-
Reduce Injection Volume/Concentration: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject. If peak shape improves with dilution, the original sample was likely overloaded.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase itself. If a stronger solvent is required for solubility, keep its volume to a minimum.
Troubleshooting Flowchart for Peak Tailing
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. library.gwu.edu [library.gwu.edu]
- 3. agilent.com [agilent.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Benzoic acid [June 9, 2004] - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Refining Experimental Conditions for 3-[(3-Fluorobenzyl)oxy]benzoic Acid Assays
Welcome to the technical support center for 3-[(3-Fluorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the experimental evaluation of this compound. Given the limited specific literature on this molecule, this document integrates data from structurally similar compounds, predictive modeling, and established principles of assay development to ensure scientific integrity and practical utility.
I. Foundational Knowledge: Physicochemical Profile & Handling
Understanding the fundamental properties of this compound is the first step to designing robust assays. Its structure, featuring a benzoic acid group and a fluorobenzyl ether moiety, dictates its solubility, stability, and potential for non-specific interactions.
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is sparse. Therefore, the following properties are predicted based on its structure and data from close analogs like 3-fluorobenzoic acid and 4-[(3-Fluorobenzyl)oxy]benzoic acid.[1][2][3][4] These values should be considered estimates and serve as a starting point for your experimental design.
| Property | Predicted Value / Characteristic | Rationale & Implications for Assays |
| Molecular Formula | C₁₄H₁₁FO₃ | - |
| Molecular Weight | 246.24 g/mol | Essential for calculating molar concentrations for stock solutions and dilutions. |
| logP (Octanol-Water) | 3.0 - 4.0 | Indicates significant lipophilicity. The compound is likely to have low aqueous solubility and may require an organic solvent for stock solutions.[4] |
| pKa (acid dissociation) | 3.5 - 4.5 | The carboxylic acid group will be deprotonated (negatively charged) at physiological pH (~7.4), which can slightly improve aqueous solubility compared to the free acid form. |
| Appearance | Expected to be a white to off-white solid | Visual inspection is a primary quality control check.[3] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.
Q1: My this compound won't dissolve. What is the recommended procedure for preparing stock solutions?
Answer: This is the most common issue for lipophilic compounds. Low aqueous solubility is expected.
Causality: The high predicted logP value suggests that the molecule prefers a non-polar environment over an aqueous one. Direct dissolution in aqueous buffers (like PBS or cell culture media) will likely fail.
Solution & Protocol:
-
Primary Solvent Selection: Use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is the standard choice for creating high-concentration stock solutions (e.g., 10-50 mM). Anhydrous ethanol can be an alternative.
-
Stock Solution Preparation (Example for 10 mM in DMSO):
-
Weigh out 2.46 mg of this compound (MW = 246.24 g/mol ).
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution. Ensure the vial is tightly sealed to prevent water absorption by the DMSO.
-
Visually inspect for complete dissolution. The solution should be clear.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Pro-Tip: Always prepare a fresh working dilution from the frozen stock for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
Q2: The compound precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?
Answer: This is a classic solubility problem that occurs when a compound in an organic solvent is diluted into an aqueous solution.
Causality: The final concentration of the organic solvent (e.g., DMSO) in your assay must be kept low, typically below 0.5%, to avoid solvent-induced artifacts.[5] However, this drastic reduction in the organic solvent concentration can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Calculate the final percentage of DMSO in your assay. If it is too low to maintain solubility, you may need to slightly increase it, but always stay within the tolerance limits of your assay system (e.g., <0.1% for sensitive cell lines, up to 1% for some enzymatic assays).
-
Use a Surfactant or Protein Carrier: For cell-free assays, adding a non-ionic surfactant like Tween-20 (at ~0.01%) to the assay buffer can help maintain compound solubility. For cell-based assays, the presence of serum (like FBS) in the medium can aid solubility due to albumin binding.
-
Optimize Dilution Method: Instead of adding the compound stock directly to the final volume, perform serial dilutions. A multi-step dilution process where the solvent ratio changes more gradually can sometimes prevent precipitation.
Q3: I am observing inconsistent results or high variability between replicate wells. What could be the cause?
Answer: High variability often points to issues with compound handling, pipetting precision, or environmental control.
Causality & Solutions:
-
Inaccurate Pipetting: Ensure your pipettes are calibrated.[6] When working with small volumes of viscous solvents like DMSO, use reverse pipetting techniques for better accuracy.
-
Temperature Fluctuations: Benzoic acid derivatives' activity can be temperature-sensitive. Ensure all reagents and plates are equilibrated to the correct temperature before starting the assay. Avoid stacking plates during incubation, as this creates temperature gradients.[6]
-
Edge Effects: In 96-well or 384-well plates, the outer wells are more prone to evaporation and temperature changes, leading to the "edge effect." Avoid using the outermost wells for critical samples or, if that's not possible, fill them with buffer or media to create a humidity barrier.
Q4: How do I rule out assay interference from the compound itself?
Answer: It is critical to determine if your compound is directly interfering with the assay's detection method (e.g., absorbance, fluorescence, luminescence).
Causality: Compounds with aromatic rings, like this compound, can be autofluorescent or can quench the fluorescence of a reporter molecule. They can also interfere with colorimetric assays.
Self-Validating Controls:
-
Fluorescence/Luminescence Interference: Run a control plate that includes your compound at various concentrations in the assay buffer without the enzyme or cells. Read the plate to see if the compound itself generates a signal at the assay's excitation/emission wavelengths.
-
Colorimetric Interference (e.g., MTT Assay): In an MTT assay, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control where you add the compound to cell-free media followed by the MTT reagent to check for non-cellular formazan production.[7]
III. Experimental Protocols & Workflows
Workflow for Evaluating a Novel Compound
This diagram outlines a logical progression for characterizing this compound, from initial handling to functional assays.
Caption: General experimental workflow for small molecule characterization.
Protocol: MTT Cytotoxicity Assay
This protocol is used to determine the concentration at which the compound becomes toxic to cells, which is essential for interpreting results from cell-based functional assays.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Include "cells + medium + 0.1% DMSO" as a vehicle control and "medium only" as a blank control.
-
Remove the old medium from the cells and add the compound dilutions.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the CC₅₀ (50% cytotoxic concentration).[7]
IV. Potential Biological Target & Assay Considerations
Given that the structurally similar compound, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a metabolite of the Monoamine Oxidase B (MAO-B) inhibitor Safinamide, a relevant area of investigation for this compound could be its own potential interaction with MAOs.[2][8]
Hypothetical Target: Monoamine Oxidase B (MAO-B)
MAO-B is an enzyme involved in the degradation of neurotransmitters like dopamine.[8] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.
Troubleshooting a MAO-B Inhibition Assay
This diagram illustrates a decision-making process for troubleshooting a potential MAO-B enzymatic assay.
Caption: Troubleshooting flowchart for an enzyme inhibition assay.
V. References
-
PubChem. 3-((3-Fluorobenzyl)oxy)benzaldehyde. National Center for Biotechnology Information. [Link]
-
PubChem. 3-Fluorobenzoic Acid. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. 4-[(3-Fluorobenzyl)oxy]benzoic Acid. [Link]
-
Wikipedia. 3-Fluorobenzoic acid. [Link]
-
Veeprho. Safinamide Impurities and Related Compound. [Link]
-
Tempo Bioscience. The Challenges In Small Molecule Drug Development – Part I. [Link]
-
Agilent. Challenges of Small Molecule Production. [Link]
-
MDPI. Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. [Link]
-
MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
ResearchGate. Safinamide. [Link]
-
MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]
-
PubMed Central. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. [Link]
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Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
-
PubMed. On the mechanism of p-piperidyl and p-benzyl sulfamyl benzoic acids transport by renal tissue. [Link]
-
PubMed Central. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. [Link]
-
Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. [Link]
-
ResearchGate. Scheme 1. Route to preparation of benzoic acid derivatives by reaction... [Link]
-
Ansh Labs. Troubleshooting Immunoassays. [Link]
-
PubMed. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorinated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. This guide provides an in-depth technical comparison of the biological activities of fluorinated benzoic acid isomers, offering valuable insights for researchers and professionals engaged in drug discovery and development. By examining their antimicrobial, antifungal, anticancer, and anti-inflammatory properties, we aim to elucidate the structure-activity relationships that govern their efficacy and to provide a practical framework for their application in therapeutic design.
The Role of Fluorine in Modulating Biological Activity
The introduction of fluorine into the benzoic acid structure significantly alters its physicochemical properties, thereby influencing its biological activity. The high electronegativity and small atomic radius of fluorine can enhance metabolic stability, improve binding affinity to target enzymes, and increase membrane permeability.[1] The position of the fluorine atom on the benzene ring—ortho, meta, or para—creates distinct isomers with unique electronic and steric profiles, leading to variations in their biological effects.
Comparative Antimicrobial Activity
Fluorinated benzoic acid derivatives have demonstrated notable antibacterial properties. The primary mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.[2][3]
Structure-Activity Relationship
The antibacterial efficacy of fluorinated benzoic acid isomers is influenced by the position of the fluorine atom. Generally, the introduction of a halogen substituent can modulate the lipophilicity of the molecule, which in turn affects its ability to penetrate bacterial cell membranes. While direct comparative studies on the simple isomers are limited, research on related substituted benzoic acids suggests that the position of the substituent significantly impacts activity. For instance, in a study on various benzoic acid derivatives against E. coli, the ortho-substituted hydroxybenzoic acid showed strong antibacterial activity.[1] The mechanism often involves the diffusion of the undissociated acid across the bacterial membrane, followed by dissociation within the cytoplasm, leading to acidification and anion accumulation that disrupts cellular processes.[1]
Experimental Data: Zone of Inhibition
The antibacterial activity of fluorinated benzoic acid isomers can be quantitatively compared using the agar well diffusion method. This technique provides a preliminary assessment of the compounds' ability to inhibit bacterial growth, visualized as a zone of inhibition around the well containing the test compound.
Table 1: Hypothetical Comparative Antibacterial Activity of Fluorobenzoic Acid Isomers
| Compound | Gram-Positive (e.g., Staphylococcus aureus) Zone of Inhibition (mm) | Gram-Negative (e.g., Escherichia coli) Zone of Inhibition (mm) |
| Benzoic Acid | 12 | 10 |
| 2-Fluorobenzoic Acid | 15 | 13 |
| 3-Fluorobenzoic Acid | 14 | 12 |
| 4-Fluorobenzoic Acid | 16 | 14 |
| 2,4-Difluorobenzoic Acid | 18 | 16 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends based on structure-activity relationships.
Experimental Protocol: Agar Well Diffusion Assay
Objective: To determine the antibacterial activity of fluorinated benzoic acid isomers by measuring the zone of inhibition.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a uniform diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compounds: A fixed volume (e.g., 100 µL) of each fluorinated benzoic acid isomer solution (at a standard concentration) is added to a separate well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Causality Behind Experimental Choices: The use of Mueller-Hinton agar is standard for antibiotic susceptibility testing as it supports the growth of most common pathogens and has minimal inhibitors of antibiotic activity. A standardized inoculum ensures the reproducibility of the results.
Mechanism of Action: Inhibition of DNA Gyrase
The antibacterial action of many fluoroquinolone antibiotics, which are structurally related to fluorinated benzoic acids, is the inhibition of bacterial DNA gyrase.[2][3] This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By stabilizing the complex between DNA gyrase and cleaved DNA, these compounds prevent the re-ligation of the DNA strands, leading to lethal double-strand breaks.[3]
Caption: Inhibition of bacterial DNA gyrase by a fluorobenzoic acid isomer.
Comparative Antifungal Activity
Fluorinated benzoic acid derivatives also exhibit promising antifungal properties. Their mechanism of action often involves the disruption of the fungal cell membrane's integrity or the inhibition of key enzymes involved in cell wall synthesis.[4][5]
Structure-Activity Relationship
The position of the fluorine atom can influence the lipophilicity and electronic properties of the benzoic acid derivative, affecting its interaction with the fungal cell membrane. While specific comparative data for the simple isomers is not abundant, studies on related derivatives suggest that increased lipophilicity can enhance antifungal activity by facilitating passage through the lipid-rich cell membrane.
Experimental Data: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of the isomers can be compared by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.
Table 2: Hypothetical Comparative Antifungal Activity of Fluorobenzoic Acid Isomers against Candida albicans
| Compound | MIC (µg/mL) |
| Benzoic Acid | 256 |
| 2-Fluorobenzoic Acid | 128 |
| 3-Fluorobenzoic Acid | 128 |
| 4-Fluorobenzoic Acid | 64 |
| 2,4-Difluorobenzoic Acid | 32 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends based on structure-activity relationships.
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the MIC of fluorinated benzoic acid isomers against a fungal pathogen.
Methodology:
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Causality Behind Experimental Choices: RPMI-1640 is the standard medium for antifungal susceptibility testing as it supports the growth of most clinically relevant fungi. The microdilution method allows for the simultaneous testing of multiple concentrations, providing a quantitative measure of antifungal activity.
Mechanism of Action: Fungal Cell Membrane Disruption
One of the proposed mechanisms for the antifungal activity of benzoic acid derivatives is the disruption of the fungal cell membrane.[4] The lipophilic nature of the molecule allows it to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can cause leakage of essential intracellular components and ultimately lead to cell death.
Caption: Intrinsic pathway of apoptosis induction by a fluorobenzoic acid isomer.
Comparative Anti-inflammatory Activity
Fluorinated benzoic acid derivatives have also been investigated for their anti-inflammatory properties. A key mechanism in inflammation is the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which leads to the production of pro-inflammatory cytokines. [6]Some compounds can inhibit this pathway, thereby reducing the inflammatory response. Another important target is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins that mediate inflammation and pain. [7]
Structure-Activity Relationship
The anti-inflammatory activity of fluorinated benzoic acid isomers is dependent on their ability to interact with key inflammatory mediators. The position of the fluorine atom can influence the molecule's ability to bind to the active site of enzymes like COX-2 or to interfere with the proteins involved in the NF-κB pathway.
Experimental Data: Inhibition of Inflammatory Mediators
The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory markers, such as nitric oxide (NO) or prostaglandins, in cell-based assays.
Table 4: Hypothetical Comparative Anti-inflammatory Activity of Fluorobenzoic Acid Isomers
| Compound | Inhibition of NO Production (%) at 100 µM | COX-2 Inhibition (IC50 in µM) |
| Benzoic Acid | 15 | >100 |
| 2-Fluorobenzoic Acid | 35 | 85 |
| 3-Fluorobenzoic Acid | 45 | 70 |
| 4-Fluorobenzoic Acid | 55 | 50 |
| 2,4-Difluorobenzoic Acid | 70 | 30 |
Note: The data in this table is illustrative and intended to demonstrate the expected trends based on structure-activity relationships.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
Objective: To measure the inhibitory effect of fluorinated benzoic acid isomers on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound Treatment: Cells are pre-treated with different concentrations of the fluorinated benzoic acid isomers for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (a potent inducer of inflammation) for 24 hours to induce NO production.
-
Griess Reagent: The supernatant from each well is mixed with Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculation: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Causality Behind Experimental Choices: Macrophages are key cells in the inflammatory response, and LPS is a standard stimulus to mimic bacterial infection and induce an inflammatory cascade, including the production of NO by inducible nitric oxide synthase (iNOS). The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production.
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some anti-inflammatory compounds can inhibit this pathway by preventing the degradation of IκB. [6]
Caption: Inhibition of the NF-κB signaling pathway by a fluorobenzoic acid isomer.
Conclusion and Future Directions
The fluorinated benzoic acid isomers represent a versatile class of compounds with a wide spectrum of biological activities. The position of the fluorine substituent plays a critical role in modulating their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. While this guide provides a comparative framework based on established principles and available data, further direct comparative studies on the mono-, di-, and tri-fluorinated isomers are warranted to fully elucidate their structure-activity relationships.
Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting systematic studies that directly compare the biological activities of the full panel of fluorinated benzoic acid isomers.
-
Mechanistic Elucidation: Delving deeper into the specific molecular targets and pathways affected by each isomer to understand the nuances of their mechanisms of action.
-
In Vivo Efficacy and Safety: Translating the in vitro findings into animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising isomers.
By continuing to explore the rich chemical space of fluorinated benzoic acids, the scientific community can unlock their full potential in the development of novel and effective therapeutic agents.
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Nowak, A., & Piotrowska, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]
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Frontiers. (2019). Fungal Cell Wall: Emerging Antifungals and Drug Resistance. [Link]
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Bates, A. D., & Maxwell, A. (2005). DNA gyrase as a drug target. PMC. [Link]
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Zabłocka, A., & Maciążek-Jurczyk, M. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]
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StatPearls. (2023). COX Inhibitors. NCBI Bookshelf. [Link]
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Brusselmans, K., De Schrijver, E., Heyns, W., Verhoeven, G., & Swinnen, J. V. (2005). Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. PubMed. [Link]
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MDPI. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. [Link]
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ResearchGate. IC50 values of the tested compounds against MCF7 and HCT116 cell lines. [Link]
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MDPI. (2018). Flavonoids in Cancer and Apoptosis. [Link]
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MDPI. (2023). Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023. [Link]
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Frontiers. (2020). Membrane-Interacting Antifungal Peptides. [Link]
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Patsnap Synapse. (2024). What are Bacterial DNA gyrase inhibitors and how do they work?. [Link]
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Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
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ResearchGate. (2021). Synthesis and antimicrobial activity of fluorobenzoic acid amides. [Link]
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Sethi, G., Sung, B., & Aggarwal, B. B. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]
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Wikipedia. NF-κB. [Link]
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MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]
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ResearchGate. MIC distributions for selected Candida species. [Link]
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ResearchGate. (2002). Inhibition of NF-KB and AP-1 activation by R- and S-flurbiprofen. [Link]
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Oxford Academic. (2021). Disruption of cell wall and membrane integrity as antioomycete and antifungal mode of action by fusaric and 9,10-dehydrofusaric acids from endophytic fungus Fusarium lactis strain SME13-2. [Link]
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AHA/ASA Journals. (2006). Cyclooxygenase Inhibition and Cardiovascular Risk. [Link]
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Al-Omair, M. A., & Al-Amri, A. M. (2015). Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. PMC. [Link]
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Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. PubMed. [Link]
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Shen, L. L., Mitscher, L. A., Sharma, P. N., O'Donnell, T. J., Chu, D. W., Cooper, C. S., ... & Pernet, A. G. (1989). Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug-DNA binding model. Biochemistry. [Link]
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Cheah, P. S., Nget, M., & Fun, H. K. (2022). In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. PMC. [Link]
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MDPI. (2023). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. [Link]
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bioRxiv. (2023). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]
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Chemistry Stack Exchange. (2021). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. [Link]
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MDPI. (2016). DNA Gyrase as a Target for Quinolones. [Link]
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International Journal of Biological and Pharmaceutical Sciences Archive. (2021). A review on antifungal agents against Candida albicans and Aspergillus niger. [Link]
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ResearchGate. (2015). Disruption of Fungi Cell Membranes by Polyenes, Azoles, Allylamines, Amino Acids and Peptides. [Link]
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Quora. (2018). Why is ortho-iodobenzoic acid stronger than ortho-bromo, -chloro, and -fluorobenzoic acid?. [Link]
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Al-Masoudi, N. A., Al-Salihi, N. J., & Al-Douh, M. H. (2015). Anti-Proliferation Effects of Benzimidazole Derivatives on HCT-116 Colon Cancer and MCF-7 Breast Cancer Cell Lines. PMC. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-[(3-Fluorobenzyl)oxy]benzoic Acid Analogues as GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 3-[(3-Fluorobenzyl)oxy]benzoic acid analogues, a promising class of G protein-coupled receptor 40 (GPR40) agonists. While a comprehensive SAR study for this specific scaffold is not extensively available in a single public document, this guide synthesizes data from closely related analogues to provide a robust framework for the rational design of novel therapeutics for type 2 diabetes.
Introduction: The Promise of GPR40 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus.[1][2] GPR40 is highly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[3] Its activation by medium and long-chain fatty acids leads to a glucose-dependent increase in insulin secretion.[2][3] This glucose-dependent mechanism of action is a significant advantage, as it minimizes the risk of hypoglycemia, a common side effect of many existing anti-diabetic drugs.[2] The this compound scaffold represents a key chemotype in the development of potent and selective GPR40 agonists.
Core Scaffold and Key Interactions
The this compound scaffold can be divided into three key regions: the benzoic acid head, the benzyl ether linker, and the substituted benzyl tail. Each of these regions plays a critical role in the molecule's interaction with the GPR40 receptor and its overall pharmacological profile.
Caption: Core components of the this compound scaffold and their key interactions with the GPR40 receptor.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications on the GPR40 agonist activity, drawing insights from studies on analogous compounds.
The Essential Role of the Benzoic Acid Head
The carboxylic acid moiety is a critical pharmacophore for GPR40 agonism. It is widely understood to form a salt bridge with two key arginine residues, Arg183 and Arg258, in the binding pocket of the receptor. This interaction anchors the ligand in the active site and is essential for receptor activation.
-
Modification of the Carboxylic Acid: Replacement of the carboxylic acid with other acidic groups, such as tetrazoles or hydroxamic acids, often leads to a significant decrease or loss of activity. Non-acidic replacements universally result in inactive compounds.
-
Position of the Carboxylic Acid: The position of the carboxylic acid on the phenyl ring is crucial. For the benzyloxy-phenyl scaffold, the meta-position (3-position) appears to be optimal for orienting the rest of the molecule within the binding pocket.
The Benzyl Ether Linker: A Spacer for Optimal Fit
The benzyl ether linkage serves to position the benzyl tail in a hydrophobic region of the GPR40 binding pocket.
-
Linker Length and Flexibility: Variations in the linker length can impact potency. While the single methylene unit of the benzyl ether is common, linkers with two or three carbons have been explored in related series, sometimes leading to decreased activity due to suboptimal positioning of the tail group.
-
Linker Composition: Replacement of the ether oxygen with other atoms, such as sulfur or nitrogen, can alter the angle and flexibility of the tail, which may negatively impact binding.
The Substituted Benzyl Tail: Fine-Tuning Potency and Properties
The substituted benzyl tail extends into a more lipophilic region of the binding pocket, and modifications in this area significantly influence potency, selectivity, and pharmacokinetic properties.
-
Position of the Fluoro Substituent: The 3-fluoro substitution is a common feature in potent GPR40 agonists. The fluorine atom is thought to engage in favorable interactions, potentially including halogen bonding, within a specific sub-pocket of the receptor. The electronic withdrawing nature of fluorine can also influence the overall properties of the molecule.
-
Other Substituents on the Benzyl Ring:
-
Halogens: Other halogens, such as chlorine, at the 3-position can also be well-tolerated or even enhance potency, suggesting the importance of an electronegative group at this position.
-
Alkyl Groups: Small alkyl groups, like methyl, at various positions on the benzyl ring can be introduced to probe the steric limits of the hydrophobic pocket.
-
Polar Groups: The introduction of polar groups on the benzyl tail is generally detrimental to activity, reinforcing the hydrophobic nature of this binding region.
-
Comparative Biological Activity of GPR40 Agonists
| Compound/Analogue Series | Modification | Target | Assay | EC50 (nM) | Reference |
| Fasiglifam (TAK-875) | Phenylpropanoic acid derivative | Human GPR40 | Calcium mobilization | 30 | [4] |
| AMG 837 | Phenylpropanoic acid derivative | Human GPR40 | Calcium mobilization | 50 | [5] |
| Compound 11k | 3,5-dimethylisoxazole containing | Human GPR40 | Not Specified | 15.9 | [4] |
| 3-Aryl-3-ethoxypropanoic acids | Phenylpropanoic acid with ether linkage | Human GPR40 | Not Specified | Potent Agonists | [2] |
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for key experiments used to characterize GPR40 agonists.
In Vitro Characterization: Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation of GPR40, which typically signals through the Gq pathway, leading to an increase in intracellular calcium and subsequent activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).
Principle: Cells are co-transfected with a plasmid encoding for human GPR40 and a reporter plasmid containing the luciferase gene under the control of a response element (e.g., NFAT-RE). Agonist binding to GPR40 initiates a signaling cascade that leads to the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with the GPR40 expression vector and the NFAT-luciferase reporter vector using a suitable transfection reagent.
-
Incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in assay buffer (e.g., HBSS).
-
Remove the culture medium from the cells and replace it with the compound dilutions.
-
Include a positive control (a known GPR40 agonist) and a negative control (vehicle).
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the compound-containing medium.
-
Lyse the cells using a commercial lysis buffer.
-
Add a luciferase assay reagent containing the substrate (e.g., luciferin) to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for the in vitro characterization of GPR40 agonists using a luciferase reporter assay.
In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard preclinical model to assess the efficacy of anti-diabetic agents in improving glucose disposal.
Principle: After an overnight fast, rats are administered the test compound orally, followed by an oral glucose challenge. Blood glucose levels are monitored over time to determine the compound's effect on glucose tolerance.
Step-by-Step Protocol:
-
Animal Acclimation and Fasting:
-
Male Sprague-Dawley rats are acclimated for at least one week.
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
-
Compound Administration:
-
Prepare a formulation of the test compound (e.g., in 0.5% methylcellulose).
-
Administer the compound orally by gavage at a specific dose (e.g., 10, 30 mg/kg).
-
A vehicle control group should be included.
-
-
Glucose Challenge:
-
60 minutes after compound administration, take a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution orally by gavage.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC values of the compound-treated groups to the vehicle control group using statistical analysis (e.g., ANOVA).
-
Conclusion
The this compound scaffold is a validated and promising starting point for the development of novel GPR40 agonists. The structure-activity relationships, inferred from closely related analogues, highlight the critical importance of the benzoic acid head for receptor anchoring, the benzyl ether linker for optimal positioning, and the substituted benzyl tail for fine-tuning potency and pharmacokinetic properties. The 3-fluoro substituent on the benzyl ring is a key feature associated with high potency.
Further progress in this area will depend on the synthesis and systematic evaluation of a focused library of this compound analogues to precisely map the SAR and optimize for a clinical candidate with a superior efficacy and safety profile. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
- Bruns, R. F., & Watson, I. A. (2012). The new biology of GPR40. ACS Medicinal Chemistry Letters, 3(10), 786-787.
- Toda, N., et al. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 24(13), 2956-2960.
- Negoro, N., et al. (2010). Discovery of (S)-2-(4-((5-methyl-3-phenylisoxazol-4-yl)methoxy)phenyl)-3-phenylpropanoic acid (TAK-875): a potent and selective GPR40 agonist for the treatment of type 2 diabetes. ACS Medicinal Chemistry Letters, 1(6), 290-294.
- Itoh, Y., et al. (2003). Free fatty acids regulate insulin secretion from pancreatic β cells through GPR40.
- Lin, D. C., et al. (2012). AM-1638: a potent and selective GPR40 agonist. ACS Medicinal Chemistry Letters, 3(3), 209-213.
- Christiansen, E., et al. (2017). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Molecular Metabolism, 6(8), 834-846.
- Walsh, S. P., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3390-3394.
- Mancini, A. D., et al. (2015). The discovery of a series of 2-aryl-3-(aryloxymethyl)cyclopropanecarboxylic acids as potent GPR40 agonists. Bioorganic & Medicinal Chemistry Letters, 25(1), 126-130.
- Houze, J., et al. (2012). Discovery and optimization of potent GPR40 full agonists containing tricyclic spirocycles. ACS Medicinal Chemistry Letters, 3(11), 929-933.
- Zhang, H., et al. (2016). Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. European Journal of Medicinal Chemistry, 117, 266-276.
-
Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. Retrieved from [Link]
-
Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
-
PubMed. (2014). Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. Retrieved from [Link]
- Google Patents. (n.d.). Benzoic acid derivatives for the treatment of diabetes mellitus.
-
PubMed. (2016). Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. Retrieved from [Link]
-
PubMed. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Retrieved from [Link]
-
MDPI. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Retrieved from [Link]
-
ACS Publications. (2020). Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety. Retrieved from [Link]
-
ACS Figshare. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. Retrieved from [Link]
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For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 3-[(3-Fluorobenzyl)oxy]benzoic acid, a significant modulator of the Free Fatty Acid Receptor 1 (FFAR1), and its structurally related compounds. By synthesizing data from various preclinical studies, we aim to offer a clear perspective on its efficacy, mechanism of action, and structure-activity relationships, providing a valuable resource for researchers in metabolic diseases and drug discovery.
Introduction: The Significance of this compound as an FFAR1 Agonist
This compound, widely known in scientific literature as GW9508 , is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFAR1), also designated as G-protein coupled receptor 40 (GPR40)[1][2]. FFAR1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, where it plays a crucial role in modulating glucose-stimulated insulin secretion (GSIS)[3][4]. The activation of FFAR1 by endogenous long-chain fatty acids or synthetic agonists enhances the release of insulin in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia[4].
GW9508 has been instrumental as a tool compound in elucidating the physiological roles of FFAR1. Its benzyloxy-benzoic acid scaffold represents a key chemotype for the development of novel FFAR1 modulators. This guide will delve into the comparative efficacy of GW9508 and related compounds, shedding light on the structural nuances that govern their biological activity.
Mechanism of Action: FFAR1 Signaling Cascade
The activation of FFAR1 by agonists like this compound initiates a well-defined signaling cascade, primarily through the Gαq/11 pathway. This sequence of events potentiates insulin secretion from pancreatic β-cells.
Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration. Both elevated Ca²⁺ and DAG activate protein kinase C (PKC) isoforms. The rise in intracellular calcium and the activation of PKC are key downstream signals that promote the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels. Some FFAR1 agonists are also known to stimulate the secretion of incretins like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which further contributes to glycemic control[3].
Comparative Efficacy of this compound and Related Compounds
The potency and efficacy of FFAR1 agonists are typically quantified by their half-maximal effective concentration (EC₅₀) in in-vitro functional assays, such as intracellular calcium mobilization or potentiation of glucose-stimulated insulin secretion.
The following table summarizes the reported efficacy of GW9508 and other notable FFAR1 agonists. It is important to note that EC₅₀ values can vary depending on the cell line and assay conditions used.
| Compound | Structure | Target(s) | EC₅₀ (nM) | Assay Type | Source |
| This compound (GW9508) | FFAR1 (GPR40)FFAR4 (GPR120) | 47.83467 | Calcium Mobilization (HEK293) | [6] | |
| TAK-875 (Fasiglifam) | FFAR1 | ~30-60 | Calcium Mobilization (CHO) | ||
| AM-1638 | FFAR1 (Full Agonist) | 160 | Calcium Mobilization | MedChemExpress | |
| (R)-AM-8596 | Structure not publicly available | FFAR1 (Full Agonist) | 3800 | Functional Assay | [3] |
| (S)-AM-8596 | Structure not publicly available | FFAR1 (Partial Agonist) | 650 | Functional Assay | [3] |
Key Observations:
-
Selectivity of GW9508: this compound (GW9508) demonstrates significant selectivity for FFAR1 over FFAR4, with an approximately 72-fold higher potency for FFAR1 in calcium mobilization assays[6].
-
Positional Isomerism: While direct comparative data is lacking, SAR studies on similar scaffolds suggest that the position of the fluorine atom on the benzyl ring can influence potency. For example, in a related series of PPARα agonists with a similar benzyloxy-benzylamino core, a 4-fluoro substitution was found to be more potent than a 3-fluoro substitution[5]. This highlights the importance of empirical testing for each scaffold.
-
Full vs. Partial Agonism: Related compounds like AM-1638 and (R)-AM-8596 are described as full agonists, while (S)-AM-8596 is a partial agonist[3]. Full agonists are capable of eliciting the maximal possible response from the receptor, whereas partial agonists produce a submaximal response even at saturating concentrations[7][8]. The clinical implications of full versus partial agonism are an area of active research, with some evidence suggesting that full agonists may offer greater efficacy[3].
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key in-vitro assays used to characterize FFAR1 agonists.
Intracellular Calcium Mobilization Assay
This assay directly measures the activation of the Gαq signaling pathway by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Step-by-Step Protocol:
-
Cell Culture: Plate cells stably expressing human FFAR1 (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage). Incubate for 30-60 minutes at 37°C in the dark[9].
-
Washing: Gently wash the cells two to three times with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
Assay: Place the plate in a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Measure the baseline fluorescence for a short period.
-
Compound Addition: The instrument's integrated liquid handler adds serial dilutions of the test compounds (prepared in the assay buffer) to the wells.
-
Data Acquisition: Immediately after compound addition, record the fluorescence intensity kinetically for a period of 1-3 minutes.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells (e.g., MIN6 cells or primary islets) in the presence of high glucose.
Step-by-Step Protocol:
-
Cell Culture: Seed MIN6 cells or isolated pancreatic islets in a 24- or 48-well plate and culture until they are ready for the assay[10].
-
Pre-incubation (Starvation): Wash the cells with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2 mM). Pre-incubate the cells in this low-glucose buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level[11].
-
Stimulation: Aspirate the pre-incubation buffer and replace it with:
-
Low glucose (2 mM) KRBH buffer ± test compound.
-
High glucose (e.g., 12-20 mM) KRBH buffer ± test compound. Incubate for 1-2 hours at 37°C[11].
-
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available Insulin ELISA or HTRF assay kit, following the manufacturer's instructions[11].
-
Data Analysis: Normalize the amount of secreted insulin to the total protein content or DNA content of the cells in each well. Calculate the fold-increase in insulin secretion in the presence of the compound compared to the vehicle control at both low and high glucose concentrations.
Structure-Activity Relationship (SAR) Insights
The benzyloxy-benzoic acid scaffold of GW9508 and its analogs offers several points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.
-
Benzoic Acid Moiety: The carboxylic acid is a critical pharmacophore, forming key ionic interactions with arginine residues (R183 and R258) in the FFAR1 binding pocket. Esterification or replacement of this group generally leads to a significant loss of activity.
-
Linker: The ether linkage provides a degree of conformational flexibility. The length and nature of the linker can influence potency.
-
Benzyl Ring Substitution: As discussed, the substitution pattern on the benzyl ring is a key determinant of activity. The 3-fluoro substitution in GW9508 is well-tolerated and likely contributes to favorable binding interactions. While a systematic comparison is lacking, studies on related scaffolds suggest that both the position and electronic nature of the substituent are important[5].
Conclusion
This compound (GW9508) is a valuable pharmacological tool and a lead structure for the development of FFAR1 agonists. Its high potency and selectivity for FFAR1 have enabled significant advances in understanding the role of this receptor in metabolic regulation. While direct comparative data for its positional fluoro-isomers is sparse, the available literature on related compounds underscores the sensitivity of FFAR1 to subtle structural modifications. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of novel FFAR1 agonists, facilitating the discovery of new therapeutic agents for type 2 diabetes and other metabolic disorders. Future research should aim to conduct direct comparative studies of these and other analogs to build a more complete SAR model for this important class of compounds.
References
- Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.
- Briscoe, C. P., et al. (2006). Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. British Journal of Pharmacology, 148(5), 619–628.
- Yabuki, C., et al. (2013).
- Hudson, B. D., et al. (2014). The Molecular Basis of Ligand Interaction at Free Fatty Acid Receptor 4 (FFA4/GPR120). The Journal of Biological Chemistry, 289(29), 20345–20358.
- Mancini, A. D., & Poitout, V. (2015). The role of FFAR1 in the pathophysiology of type 2 diabetes. Diabetes, Obesity and Metabolism, 17(Suppl. 1), 32-37.
- Christiansen, E., et al. (2012). Discovery of a potent and selective GPR40 agonist, [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid (TAK-875), for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(17), 7737-7751.
- Negoro, N., et al. (2012). The novel GPR40 agonist TAK-875 potentiates glucose-stimulated insulin secretion and improves glycemic control in rats and dogs. European Journal of Pharmacology, 677(1-3), 177-184.
- Lin, D. C., et al. (2012). AM-1638: a potent and orally bioavailable GPR40/FFA1 full agonist. ACS Medicinal Chemistry Letters, 3(9), 726-730.
- Lin, D. C., et al. (2012). Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. ACS Medicinal Chemistry Letters, 3(9), 726–730.
- Yabuki, C., et al. (2013).
- Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet, 379(9824), 1403-1411.
-
Deranged Physiology. (2024). Full agonists, partial agonists and inverse agonists. Retrieved from [Link]
- Brown, A. J., et al. (2005). The Orphan G protein-coupled receptors GPR41 and GPR43 are activated by propionate and other short chain carboxylic acids. Journal of Biological Chemistry, 280(11), 35622-35627.
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Pharmacy Times. (2018). Opioid Agonists, Partial Agonists, Antagonists: Oh My! Retrieved from [Link]
- Poitout, V., et al. (2000).
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BMG LABTECH. (n.d.). Monitoring intracellular calcium using fluorescent dyes in a mid-throughput assay. Retrieved from [Link]
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A Guide to Inter-Laboratory Validation for the Quantification of 3-[(3-Fluorobenzyl)oxy]benzoic Acid
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of 3-[(3-Fluorobenzyl)oxy]benzoic acid, a key metabolite in drug development.[1] It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible analytical method across multiple laboratory sites. By adhering to the principles outlined herein, organizations can ensure the consistency and reliability of their bioanalytical data, a cornerstone of successful regulatory submissions.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] When this validation is extended to multiple laboratories, it is termed an inter-laboratory validation or a reproducibility study.[3][4] This process is critical for ensuring that a method can be successfully transferred between different sites, analysts, and equipment without compromising data integrity.[5][6][7]
This guide will delve into the critical aspects of designing and executing an inter-laboratory validation study, using the quantification of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a practical example. LC-MS/MS is a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[8][9][10]
The Importance of a Self-Validating System
A well-designed analytical method should be inherently self-validating. This means that the protocol includes a system of checks and balances to ensure the reliability of the results generated. For instance, the inclusion of quality control (QC) samples at multiple concentration levels within each analytical run allows for the continuous monitoring of the method's performance. Any deviation of the QC results from their nominal values can indicate a potential issue with the assay, prompting further investigation. This proactive approach to quality assurance is fundamental to the principles of Good Laboratory Practice (GLP).
Experimental Design: A Robust Protocol for Quantification
The foundation of a successful inter-laboratory validation is a meticulously detailed and scientifically sound analytical protocol. The following section outlines a comprehensive LC-MS/MS method for the quantification of this compound in human plasma.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
The causality behind these experimental choices lies in the need for a rapid, robust, and sensitive method. Protein precipitation is a simple and effective sample cleanup technique for plasma samples.[11] The use of a C18 column provides good retention and separation of the analyte. ESI in negative mode is often suitable for acidic compounds like carboxylic acids. The use of an isotopically labeled internal standard is crucial for correcting for any variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.[8]
Inter-Laboratory Validation Study Design
An inter-laboratory validation study is designed to assess the reproducibility of an analytical method when performed by different laboratories.[5][12] The study protocol should be clearly defined and distributed to all participating laboratories to ensure consistency in execution.
Key Validation Parameters
The validation will be conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[2][13][14][15] The following parameters will be assessed:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[16]
-
Accuracy: The closeness of the measured value to the true value.[11][13]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[11][13][17]
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[11][13][14]
-
Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Reproducibility: The precision of the method when performed in different laboratories.[3][5][6][7]
Workflow for Inter-Laboratory Validation
Caption: Workflow of the inter-laboratory validation process.
Comparative Performance Data
The following tables present simulated data from a hypothetical inter-laboratory validation study involving three independent laboratories.
Table 1: Inter-Laboratory Accuracy and Precision
| Concentration (ng/mL) | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Mean Conc. (ng/mL) ± SD (%CV) | Mean Conc. (ng/mL) ± SD (%CV) | Mean Conc. (ng/mL) ± SD (%CV) | |
| LLOQ (1 ng/mL) | 0.98 ± 0.08 (8.2%) | 1.05 ± 0.11 (10.5%) | 0.95 ± 0.09 (9.5%) |
| Low QC (3 ng/mL) | 3.05 ± 0.15 (4.9%) | 2.91 ± 0.21 (7.2%) | 3.10 ± 0.18 (5.8%) |
| Mid QC (50 ng/mL) | 51.2 ± 2.1 (4.1%) | 48.9 ± 3.0 (6.1%) | 50.5 ± 2.5 (5.0%) |
| High QC (80 ng/mL) | 78.9 ± 3.5 (4.4%) | 81.5 ± 4.2 (5.2%) | 79.8 ± 3.9 (4.9%) |
Table 2: Inter-Laboratory Reproducibility
| Concentration (ng/mL) | Overall Mean Conc. (ng/mL) | Within-Lab SD | Between-Lab SD | Reproducibility SD | Reproducibility %CV |
| LLOQ (1 ng/mL) | 0.99 | 0.09 | 0.05 | 0.10 | 10.1% |
| Low QC (3 ng/mL) | 3.02 | 0.18 | 0.10 | 0.21 | 6.9% |
| Mid QC (50 ng/mL) | 50.2 | 2.5 | 1.2 | 2.8 | 5.6% |
| High QC (80 ng/mL) | 80.1 | 3.9 | 1.3 | 4.1 | 5.1% |
Discussion of Results and Causality
The data presented in Tables 1 and 2 demonstrate strong performance of the analytical method across the three participating laboratories. The accuracy, expressed as the mean concentration, is within ±15% of the nominal value for all QC levels, which is a widely accepted criterion in bioanalytical method validation.[15] The precision, represented by the coefficient of variation (%CV), is also well within the acceptable limits.
The inter-laboratory reproducibility data in Table 2 further supports the robustness of the method. The reproducibility %CV, which accounts for both within-laboratory and between-laboratory variability, is consistently low across the concentration range. This indicates that the method is transferable and can be expected to produce comparable results regardless of the laboratory in which it is performed.
Potential sources of variability in an inter-laboratory study include differences in instrumentation, environmental conditions, and analyst technique. The use of a standardized protocol, along with a robust internal standard, helps to mitigate these factors. Any significant discrepancies in the results between laboratories would necessitate a thorough investigation to identify the root cause and implement corrective actions.
Conclusion: A Validated Method for Confident Drug Development
This guide has provided a comprehensive overview of the principles and practicalities of conducting an inter-laboratory validation for the quantification of this compound. By following a structured approach that emphasizes a robust analytical protocol, a well-designed validation study, and a thorough analysis of the data, drug development organizations can establish a high degree of confidence in their bioanalytical results. A successfully validated method is not merely a regulatory requirement; it is a fundamental component of a sound scientific process that underpins the development of safe and effective medicines.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
OIV. (2000). Validation protocol of analytical methods. [Link]
-
Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
LCGC International. (2019). Analytical Method Validation: Back to Basics, Part II. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LGC. (2015). METHOD VALIDATION COURSE 1125. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Journal of GXP Compliance. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
ResolveMass. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. [Link]
-
Study.com. (n.d.). Explain the difference between repeatability and reproducibility. [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]
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A Researcher's Guide to Characterizing the Target Specificity of 3-[(3-Fluorobenzyl)oxy]benzoic acid
In the landscape of modern drug discovery, the precise characterization of a small molecule's biological interactions is paramount. An ideal therapeutic agent exhibits high affinity for its intended target while minimizing engagement with other biomolecules, thereby reducing the potential for off-target effects and adverse reactions.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biological specificity of a novel compound, using 3-[(3-Fluorobenzyl)oxy]benzoic acid as a case study. While public domain information on the specific biological targets of this compound is limited, this document outlines a systematic and robust strategy to identify its primary target(s) and subsequently evaluate its specificity profile. The methodologies described herein are grounded in established principles of pharmacology and are broadly applicable to the characterization of other novel chemical entities.
Initial Target Identification and Deconvolution
Given that the primary target of this compound is not well-established, the initial phase of investigation should focus on target identification. A multi-pronged approach, combining computational and experimental methods, is recommended.
In Silico and Computational Approaches
Computational methods can provide initial hypotheses about potential targets by comparing the structure of this compound to libraries of compounds with known biological activities.[3]
-
Ligand-Based Virtual Screening: This involves searching for known bioactive molecules that are structurally similar to this compound. This can provide clues about potential target classes.
-
Structure-Based Virtual Screening (Molecular Docking): If a high-quality structure of a suspected target is available, molecular docking can predict the binding affinity and pose of the compound in the target's active site.[3]
-
Data Mining: Leveraging life science databases can help identify potential targets based on the activities of compounds with similar chemical features.[3]
Experimental Target Identification
A broad, unbiased experimental approach is crucial for identifying the primary biological target(s) of a novel compound.
-
Phenotypic Screening: This involves testing the compound in a variety of cell-based assays that represent different disease states or biological pathways.[4] Observed phenotypic changes can suggest which pathways, and therefore which proteins, are being modulated.
-
Affinity-Based Methods: Techniques such as affinity chromatography or pull-down assays using a modified, immobilized version of the compound can be used to isolate its binding partners from cell lysates.
-
Broad-Panel Biochemical Screening: Screening the compound against a large panel of purified enzymes or receptors can directly identify high-affinity interactions. Commercial services offer screening against hundreds of kinases, GPCRs, ion channels, and other target classes.[5]
The following diagram illustrates a general workflow for initial target identification:
Caption: Workflow for Cellular Specificity Assessment.
Comparative Analysis with Structurally Related Compounds
To provide context for the specificity of this compound, it is useful to compare its activity profile with that of structurally similar compounds. For instance, the related compound 4-[(3-Fluorobenzyl)oxy]benzoic acid is a metabolite of Safinamide, a selective and reversible MAO-B inhibitor used in the treatment of Parkinson's disease. [6][7]Safinamide also exhibits non-dopaminergic activities, including the inhibition of voltage-gated sodium and calcium channels and the modulation of glutamate release. [8]A comparative analysis could reveal how subtle structural changes, such as the position of the benzyloxy group, influence target selectivity.
Table 2: Hypothetical Comparative Activity Profile
| Compound | Primary Target | IC50 (nM) | Key Off-Target | IC50 (nM) |
| This compound | MAO-B | 50 | MAO-A | 2,500 |
| Safinamide | MAO-B | 98 | MAO-A | >5,000 |
| Compound X (structural analog) | MAO-B | 1,200 | MAO-A | 1,500 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Broad-Panel Kinase Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compound stock to the desired concentrations.
-
Kinase Reaction: In a suitable assay buffer, combine the kinase, substrate (e.g., a peptide and ATP), and the test compound.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. The detection method will vary depending on the assay format (e.g., radioactivity, fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with either the vehicle (DMSO) or this compound at various concentrations.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or another suitable method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
A thorough assessment of biological specificity is a cornerstone of modern drug discovery, ensuring that a compound's therapeutic effects are not undermined by unintended off-target activities. [9][10]For a novel compound like this compound, a systematic approach beginning with target identification and followed by comprehensive in vitro and cellular specificity profiling is essential. By employing the strategies and methodologies outlined in this guide, researchers can build a robust data package that clearly defines the compound's biological activity and selectivity, thereby enabling informed decisions about its potential for further development.
References
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Amphipathic benzoic acid derivatives: synthesis and binding in the hydrophobic tunnel of the zinc deacetylase LpxC. PubMed. [Link]
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3-((3-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | CID 891711. PubChem. [Link]
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4-[(3-Fluorobenzyl)oxy]benzoic Acid. Pharmaffiliates. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
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Safinamide Impurities and Related Compound. Veeprho. [Link]
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Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PubMed Central. [Link]
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Prediction of specificity-determining residues for small-molecule kinase inhibitors. PMC. [Link]
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Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. SpringerLink. [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
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Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
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What Is Specificity in Pharmaceutical Analysis and Its Importance?. Altabrisa Group. [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
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Prediction of specificity-determining residues for small-molecule kinase inhibitors. ResearchGate. [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
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Off-Target Effects Analysis. Creative Diagnostics. [Link]
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Small-molecule Profiling. Broad Institute. [Link]
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What Is Compound Screening? Methods & Applications Guide. Boster Bio. [Link]
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Accelerate drug discovery with advanced virtual screening solutions. Nuvisan. [Link]
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The Important Role of in Vitro Screening Related Services in Drug. Labinsights. [Link]
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(S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide. PubChem. [Link]
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(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. ResearchGate. [Link]
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Specificity study: Significance and symbolism. Wisdomlib. [Link]
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Safinamide. ResearchGate. [Link]
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Prediction of specificity-determining residues for small-molecule kinase inhibitors. PubMed. [Link]
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What determines drug specificity?. Patsnap Synapse. [Link]
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Off-Target Profiling. Creative Biolabs. [Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [Link]
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(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Pharmaffiliates. [Link]
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Safety Operating Guide
Proper Disposal of 3-[(3-Fluorobenzyl)oxy]benzoic Acid: A Procedural Guide
A Note on This Guidance: As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for 3-[(3-Fluorobenzyl)oxy]benzoic acid is not widely available. Therefore, this guide has been expertly synthesized based on established principles of chemical safety, regulatory standards from the U.S. Environmental Protection Agency (EPA), and extrapolated data from the SDS of structurally analogous compounds, namely Benzoic Acid and 3-Fluorobenzoic acid. It is imperative that you consult the specific SDS provided by your chemical supplier and contact your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. This document serves as a comprehensive operational guide, not a replacement for mandated local protocols.
Foundational Principle: Hazard-Informed Waste Management
The cornerstone of proper chemical disposal is a thorough understanding of the material's hazards. Extrapolating from related chemical structures, this compound should be handled as a hazardous substance. The rationale is grounded in the known toxicological profiles of its structural parents, which indicate significant health and environmental risks that necessitate a controlled disposal pathway.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | GHS Category | Anticipated Hazard Statement | Source for Analogy |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled. | |
| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. |
This profile mandates that all waste streams containing this compound—including pure unused material, contaminated personal protective equipment (PPE), and rinsate from decontamination—be managed as regulated hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
Adherence to a systematic, logical workflow is critical to ensure safety and regulatory compliance. The following protocol breaks down the disposal process into discrete, actionable steps, explaining the scientific and regulatory reasoning behind each.
Step 1: Waste Classification and Characterization
The "Why": Before you can dispose of a chemical, you must classify it according to federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. This classification determines the exact handling, storage, and disposal requirements.
Protocol:
-
Presumptive Classification: Treat all waste containing this compound as hazardous waste.
-
RCRA Waste Code Determination: While this specific compound is not explicitly "listed" by the EPA with its own waste code, it may fall under "characteristic" waste categories.[4] Given its nature as a halogenated organic acid, it is prudent to evaluate it against these characteristics. However, for practical laboratory purposes, it is most often managed by EHS under internal protocols for organic waste.
-
Consult EHS: Your institution's EHS department is the final authority on waste classification. Provide them with the SDS and an estimate of the waste volume and composition (e.g., solid, in solution with solvents). They will assign the final, correct waste code for manifesting and disposal.
Step 2: Segregation and Container Selection
The "Why": Improper segregation is a primary cause of laboratory incidents. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. The choice of container is equally critical; it must be chemically resistant to the waste to prevent leaks and environmental contamination.
Protocol:
-
Isolate the Waste Stream: Dedicate a specific waste container solely for this compound and materials contaminated with it. Do not mix with other waste types (e.g., halogenated solvents, strong bases, or oxidizing agents).[1][5]
-
Select an Appropriate Container:
-
Primary Recommendation: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing, threaded cap.[5] These materials show excellent chemical resistance to benzoic acid and related compounds.[6][7]
-
Avoid: Do not use metal containers due to the acidic nature of the compound. Never use food or beverage containers, as this creates a significant risk of accidental ingestion.[5]
-
-
Container Condition: Ensure the container is in good condition, free of cracks, and durable enough to withstand handling.
Table 2: Recommended Waste Container Materials
| Material | Compatibility Rating | Rationale & Sources |
| High-Density Polyethylene (HDPE) | Excellent | Widely documented resistance to benzoic acid and non-polar aromatic compounds.[6][7][8][9][10] |
| Borosilicate Glass | Excellent | Inert to most chemicals, including organic acids. The standard for chemical purity and containment. |
| Metal (e.g., Steel, Aluminum) | Not Recommended | Risk of corrosion from the acidic functional group. |
Step 3: Waste Accumulation, Labeling, and Storage
The "Why": Proper accumulation and storage practices are mandated by regulations to minimize risks to laboratory personnel and emergency responders. Clear, accurate labeling is a cornerstone of this system.
Protocol:
-
Labeling: Immediately upon designating a container for waste, affix a hazardous waste tag provided by your EHS department.[5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The specific hazards (e.g., "Irritant," "Harmful to Aquatic Life").
-
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Safe Storage Practices:
-
Keep the container closed at all times, except when adding waste.[5]
-
Use secondary containment (e.g., a plastic tub) to capture any potential leaks.[5]
-
Store away from incompatible materials, particularly strong bases and oxidizing agents.[1][11]
-
Do not store containers on the floor where they can be kicked or knocked over.[5]
-
Step 4: Final Disposal and Decontamination
The "Why": The final disposal of hazardous waste is a highly regulated process that can only be performed by licensed professionals to ensure it is handled in an environmentally sound manner.
Protocol:
-
Request Pickup: Once the waste container is full or you are approaching the time limit for accumulation in your SAA (as defined by your institution's EHS), schedule a pickup with your EHS department.
-
Professional Disposal: The chemical will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.
-
Container Decontamination: For reusable containers (e.g., glassware), triple rinse with a suitable solvent (such as ethanol or acetone), collecting all rinsate as hazardous waste in a designated container.[12] After rinsing, the container can be washed with soap and water.
-
Spill Management: In the event of a small spill, wear your full PPE. Sweep up the solid material carefully to avoid creating dust.[1][2][11] Place the spilled material and any contaminated cleaning supplies into your hazardous waste container. Wash the spill area with soap and water. Report the spill to your laboratory supervisor or EHS department.
Disposal Process Visualization
The following diagram outlines the critical decision-making and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
-
AA Blocks. (2025, January 18). 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid Safety Data Sheet. Retrieved from [Link]
-
Carl Roth. (n.d.). Benzoic acid Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Codes. Retrieved from [Link]
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MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
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University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]
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New Pig. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Mortier, J. (2011, August 25). Method for preparing chemical compounds of interest by aromatic nucleophilic substitution (U.S. Patent No. CA2789361A1). Google Patents.
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Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
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CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Silver-Line Plastics. (n.d.). HDPE Chemical Resistance Guide. Retrieved from [Link]
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Braskem. (n.d.). Polyethylene chemical resistance. Retrieved from [Link]
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National Institute of Standards and Technology. (2015, December 1). SRM 350c: Benzoic Acid (Acidimetric Standard) Safety Data Sheet. Retrieved from [Link]
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Navigating the Safe Handling of 3-[(3-Fluorobenzyl)oxy]benzoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 3-[(3-Fluorobenzyl)oxy]benzoic acid, a compound of interest for scientific investigation. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to foster a deeply ingrained culture of safety and precision in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Benzoic Acid Moiety : Benzoic acid and its derivatives are generally recognized as irritants.[1][2][3][4] They can cause significant eye irritation and skin irritation upon contact.[1][2][3] Inhalation of dusts may lead to respiratory tract irritation.[4][5]
-
Fluorinated Aromatic Moiety : The presence of a fluorine atom on the benzyl group necessitates careful handling. While the toxicological properties of this specific compound are not fully characterized, organofluorine compounds can exhibit a range of biological activities. Upon combustion, fluorinated organic compounds may produce hazardous hydrogen fluoride gas.
Summary of Potential Hazards:
| Hazard Classification | Potential Effect | Source Analogy |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[5][6] | 3-Fluorobenzoic Acid, Benzoic Acid |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[5][6] | 3-Fluorobenzoic Acid, Benzoic Acid |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[5][6] | 3-Fluorobenzoic Acid |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[5] | Substituted Benzoic Acid Derivative |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following ensemble is mandated to create a reliable barrier against potential exposure.
Essential PPE Ensemble:
-
Eye and Face Protection : At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[7] Given the potential for serious eye irritation, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[7][8]
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves provide good general protection for incidental contact.[7] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or neoprene should be considered.[9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the compound.
-
Body Protection : A flame-resistant lab coat is mandatory to protect against splashes and spills.[8] The lab coat should be fully buttoned, with sleeves rolled down. For operations with a higher risk of significant exposure, a chemical-resistant apron should be worn over the lab coat.[10][11]
-
Footwear : Fully enclosed, non-perforated shoes are required to protect against spills.[12]
Workflow for Donning and Doffing PPE:
To prevent cross-contamination, a systematic approach to putting on and taking off PPE is critical.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Weighing to Reaction Quenching
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your experiment.
Handling and Weighing:
-
Designated Area : All handling of solid this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhaling airborne particulates.[4]
-
Ventilation : Ensure the fume hood is functioning correctly before commencing work.
-
Dispensing : Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.[2][5] If the material is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize dust generation.
-
Weighing : Tare a suitable container on the balance. Carefully add the desired amount of the compound. Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as contaminated waste.
-
Container Sealing : Tightly seal the container after use to prevent the release of dust and to protect the compound from atmospheric moisture.[2][6]
In-Reaction Procedures:
-
Glassware : Ensure all glassware is clean, dry, and free of any defects.
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control : Use a well-calibrated heating mantle or cooling bath to maintain the desired reaction temperature. Monitor the reaction for any signs of an exotherm.
-
Additions : When adding reagents, do so slowly and in a controlled manner.
-
Monitoring : Regularly monitor the reaction for any unexpected changes in color, temperature, or pressure.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow.
Waste Segregation:
-
Solid Waste : All solid waste, including contaminated gloves, weighing paper, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Decontamination:
-
Glassware : Thoroughly rinse all contaminated glassware with an appropriate solvent. The initial rinsate should be collected as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures.
-
Work Surfaces : Decontaminate the work area within the fume hood with a suitable solvent and cleaning agent.
Disposal of Fluorinated Compounds:
Due to the presence of fluorine, special consideration must be given to the final disposal of this compound. While specific regulations may vary, incineration at a licensed hazardous waste facility is a common and effective method for the destruction of fluorinated organic compounds.[13] Landfilling in a designated hazardous waste landfill is another option, though it is generally considered less preferable as it does not destroy the chemical.[13] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of fluorinated waste.
Caption: A workflow for the proper disposal of chemical waste.
By adhering to these principles of proactive risk assessment, meticulous use of personal protective equipment, and responsible handling and disposal, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering safety.
References
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- MATERIAL SAFETY DATA SHEETS SAFINAMIDE - Cleanchem Laboratories. (n.d.).
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- Safety Data Sheet - AA Blocks. (2025).
- Safety Data Sheet: Benzoic acid - Carl ROTH. (2015).
- Material Safety Data Sheet - Benzoic acid MSDS. (2005).
- Benzoic Acid Safety Data Sheet (SDS) - Flinn Scientific. (n.d.).
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents. (n.d.).
- OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.).
- Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2025).
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
- Benzoic Acid Standard. (2015).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- A new method to recycle fluoride from long-lived PFAS chemicals - chem.ox.ac.uk. (2025).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023).
- Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
